Indole-2-carboxylic acid
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Chemical Research
The indole nucleus represents a cornerstone in the field of medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in a vast array of biologically active compounds. bohrium.comnih.gov This heterocyclic aromatic compound, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a fundamental building block in numerous natural products, including the essential amino acid tryptophan. bohrium.com Its structural features allow it to interact with a wide range of biological targets, making it a focal point in the design and discovery of new therapeutic agents. nih.govmdpi.com
The significance of the indole scaffold is underscored by its presence in many commercially available drugs with diverse pharmacological activities. These include treatments for cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. mdpi.com For instance, indole alkaloids derived from the Catharanthus roseus plant, such as vinblastine (B1199706) and vincristine, are potent anticancer agents that function by inhibiting tubulin polymerization. mdpi.com Furthermore, the indole core is central to the structure of essential biomolecules like serotonin, a neurotransmitter that regulates mood and sleep, and melatonin, a hormone involved in circadian rhythms. mdpi.com The versatility of the indole ring allows for structural modifications at various positions, enabling chemists to fine-tune the pharmacological properties of its derivatives to target specific biological pathways. nih.govijpsr.com This adaptability has fueled extensive research, leading to the development of numerous synthetic indole-based compounds with a wide spectrum of therapeutic applications, from antiviral and antibacterial to antihypertensive and antioxidant effects. bohrium.comajchem-b.com
Overview of Key Research Trajectories for Indole-2-carboxylic Acid and its Derivatives
This compound, a specific derivative of the indole scaffold, has emerged as a versatile intermediate and a promising platform for the development of novel therapeutic agents. rsc.orgtandfonline.com Research into this compound and its derivatives is multifaceted, exploring its potential in various therapeutic areas. Key research trajectories include its application as an antiviral, anticancer, and antidiabetic agent, as well as its utility in organic synthesis.
One of the most significant areas of investigation for this compound derivatives is in the development of HIV-1 integrase inhibitors . rsc.orgmdpi.com Integrase is a crucial enzyme in the HIV-1 life cycle, and its inhibition can effectively halt viral replication. rsc.orgnih.gov Studies have shown that the this compound scaffold can chelate with magnesium ions in the active site of the integrase enzyme. rsc.orgmdpi.com Through structural modifications, researchers have synthesized derivatives with significantly enhanced inhibitory activity. For example, the introduction of a halogenated benzene ring at the C6 position and a long branch at the C3 position of the indole core has been shown to improve binding interactions and increase the inhibitory potency against HIV-1 integrase. rsc.orgmdpi.com
Another critical research avenue is the development of dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) . nih.govsci-hub.se These enzymes are implicated in tumor immunotherapy by their role in tryptophan metabolism, which can lead to an immunosuppressive tumor microenvironment. nih.govsci-hub.se Derivatives of this compound, particularly 6-acetamido-indole-2-carboxylic acid derivatives, have been identified as potent dual inhibitors of both IDO1 and TDO, with some compounds exhibiting inhibitory concentrations in the low micromolar range. nih.govsci-hub.se
Research has also focused on the potential of this compound derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase) , a key enzyme in gluconeogenesis. researchgate.net The development of FBPase inhibitors is a promising strategy for the treatment of type 2 diabetes. researchgate.net By synthesizing and evaluating a series of 7-nitro-1H-indole-2-carboxylic acid derivatives, researchers have identified potent inhibitors of FBPase. researchgate.net
Furthermore, this compound serves as a valuable reactant in organic synthesis . sigmaaldrich.comsigmaaldrich.com It is used in the preparation of various complex molecules, including alkaloids and other pharmaceutically active compounds. sigmaaldrich.comorgsyn.org Its chemical reactivity allows for transformations such as acylation, the formation of carboxamides, and participation in cyclization reactions. eurjchem.comacs.org The synthesis of this compound itself has been a subject of research, with efforts focused on developing more efficient and environmentally friendly methods. tandfonline.comsioc-journal.cn
Finally, the antioxidant potential of this compound derivatives is another area of active investigation. eurjchem.com Researchers have synthesized N-substituted derivatives and indole-2-carboxamides and screened them for their ability to scavenge free radicals, with some compounds showing significant antioxidant activity. eurjchem.com
Detailed Research Findings
Antiviral Research: HIV-1 Integrase Inhibition
A significant body of research has focused on this compound as a scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgnih.gov One study identified this compound itself as an inhibitor of integrase strand transfer. rsc.org Molecular modeling suggested that the indole nucleus and the C2 carboxyl group chelate with two Mg²⁺ ions within the enzyme's active site. rsc.orgmdpi.com This initial finding prompted the synthesis and evaluation of a series of derivatives to optimize this inhibitory activity.
One key optimization strategy involved modifications at the C6 position of the indole ring. The introduction of a halogenated benzene ring at this position was found to effectively bind with viral DNA through a π–π stacking interaction, significantly enhancing the inhibitory effect. rsc.org Further structural optimizations at the C3 position also proved fruitful. Adding a long branch at C3 improved the interaction with a hydrophobic cavity near the active site of the integrase. mdpi.com
These systematic modifications led to the discovery of highly potent inhibitors. For instance, compound 17a from one study, a derivative with a C6 halogenated benzene ring, showed a marked inhibition of integrase with an IC₅₀ value of 3.11 μM. rsc.org An even more potent derivative, 20a , which resulted from further structural optimizations on a lead compound, exhibited an IC₅₀ value of 0.13 μM. mdpi.comnih.gov
Anticancer Research: IDO1/TDO Dual Inhibition
Derivatives of this compound have been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two enzymes that are key targets for cancer immunotherapy. nih.govsci-hub.se An initial screening of an in-house compound library identified this compound derivatives 9a and 9k as dual inhibitors, albeit with weak activity. sci-hub.se These compounds served as the starting point for extensive structural modifications to improve potency.
The research focused on structure-activity relationships by making variations at the 4, 6, and 7-positions of the indole skeleton, as well as the indole NH group and the 2-carboxyl moiety. sci-hub.se A significant breakthrough came with the synthesis of 6-acetamido-indole-2-carboxylic acid derivatives, which were found to be potent dual inhibitors with IC₅₀ values in the low micromolar range. nih.govsci-hub.se
Among these, compound 9o-1 emerged as the most potent inhibitor, with an IC₅₀ value of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov Interestingly, an oxidized para-benzoquinone derivative, 9p-O , showed even stronger inhibition against both enzymes, with IC₅₀ values in the double-digit nanomolar range. nih.gov Molecular docking and dynamic simulations were used to predict the binding modes of these compounds within the IDO1 and TDO binding pockets, providing insights for further structural optimization. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indole-2-carboxylic acid | |
|---|---|---|
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InChI |
InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUARRIEZVDMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)O | |
| Source | PubChem | |
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Molecular Formula |
C9H7NO2 | |
| Record name | indole-2-carboxylic acid | |
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DSSTOX Substance ID |
DTXSID20163782 | |
| Record name | Indole-2-carboxylic acid | |
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Molecular Weight |
161.16 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Indolecarboxylic acid | |
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CAS No. |
1477-50-5 | |
| Record name | Indole-2-carboxylic acid | |
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| Record name | Indole-2-carboxylic acid | |
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| Record name | Indole-2-carboxylic acid | |
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| Record name | Indole-2-carboxylic acid | |
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| Record name | 2-Indolecarboxylic acid | |
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Synthetic Methodologies for Indole 2 Carboxylic Acid and Its Derivatives
Classical and Established Synthetic Routes
Traditional methods for synthesizing the indole (B1671886) nucleus, including the Fischer, Madelung, and Reissert syntheses, have been adapted for the production of indole-2-carboxylic acid. These methods, while foundational, often require harsh reaction conditions.
Fischer Indole Synthesis Applications
The Fischer indole synthesis is a widely utilized and historic method for preparing indoles. thermofisher.comchemicalbook.com The process involves the acid-catalyzed cyclization of arylhydrazones, which can be derived from various carbonyl compounds like aldehydes, ketones, and keto acids. chemicalbook.combhu.ac.in
Specifically for this compound, the synthesis starts with the reaction of pyruvic acid and phenylhydrazine (B124118) to form phenylhydrazone. uop.edu.pk This intermediate is then heated with a catalyst, such as anhydrous zinc chloride, to induce cyclization and form this compound. uop.edu.pkorgsyn.org The resulting acid can be decarboxylated by heating to yield indole. uop.edu.pk A notable early example from 1883 involved treating pyruvic acid 1-methylphenylhydrazone with alcoholic hydrogen chloride to produce 1-methylthis compound. thermofisher.com
The Fischer synthesis can be performed as a one-pot reaction, avoiding the need to isolate the arylhydrazone intermediate. thermofisher.com Various acids, including protic and Lewis acids like zinc chloride, polyphosphoric acid, and sulfuric acid, can be used to catalyze the cyclization. bhu.ac.inorgsyn.org
Table 1: Fischer Indole Synthesis for this compound
| Starting Materials | Catalyst | Product |
|---|---|---|
| Pyruvic acid, Phenylhydrazine | Zinc chloride | This compound uop.edu.pkorgsyn.org |
| Pyruvic acid 1-methylphenylhydrazone | Alcoholic hydrogen chloride | 1-methylthis compound thermofisher.com |
Madelung Indole Synthesis Adaptations
The Madelung synthesis involves the intramolecular cyclization of N-phenylamides at high temperatures using a strong base. wikipedia.org The classical approach typically employs sodium or potassium alkoxides as the base at temperatures between 200–400 °C. wikipedia.org For the synthesis of this compound, potassium oxalyl-o-toluidine has been used as the starting material. orgsyn.org
This method is generally limited to the synthesis of simpler indoles due to the harsh reaction conditions. chemicalbook.combhu.ac.in However, modern variations have been developed that proceed under milder conditions. For instance, the use of alkyllithium bases allows for the synthesis of 2-substituted indoles that may bear sensitive functional groups. chemicalbook.combhu.ac.in A highly efficient tandem Madelung synthesis has been reported using a combination of LiN(SiMe3)2 and CsF. organic-chemistry.org
Reissert Indole Synthesis Pathways
The Reissert indole synthesis is a multi-step process for producing indoles and their derivatives. chemicalbook.combhu.ac.in The synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate, catalyzed by a base like potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. researchgate.netchemeurope.comwikipedia.org Potassium ethoxide has been shown to yield better results than sodium ethoxide. chemeurope.comwikipedia.org
The subsequent step is the reductive cyclization of the o-nitrophenylpyruvic acid or its ester. researchgate.netepo.org This reduction of the nitro group to an amine is followed by an intramolecular cyclization that occurs without isolation of the amine intermediate. researchgate.net Various reducing agents can be employed, including zinc in acetic acid, ferrous sulfate (B86663) with ammonia, iron powder in acetic acid/ethanol, and sodium dithionite. researchgate.netchemeurope.com The reaction yields this compound, which can be subsequently decarboxylated by heating to produce indole. researchgate.netchemeurope.comwikipedia.org
Table 2: Reissert Indole Synthesis Summary
| Step | Description | Key Reagents |
|---|---|---|
| 1. Condensation | Condensation of o-nitrotoluene with diethyl oxalate. researchgate.netchemeurope.comwikipedia.org | Potassium ethoxide chemeurope.comwikipedia.org |
| 2. Reductive Cyclization | Reduction of the nitro group and subsequent intramolecular cyclization. researchgate.netchemeurope.comwikipedia.org | Zinc/acetic acid, Ferrous sulfate/ammonia researchgate.netchemeurope.com |
| 3. Product Formation | Formation of this compound. researchgate.netchemeurope.comwikipedia.org |
Reductive Cyclization and Hydrolysis Strategies
Reductive cyclization is a key strategy in several indole syntheses, particularly the Reissert pathway. This approach involves the reduction of a nitro group on a benzene (B151609) ring that is ortho to a side chain containing a carbonyl group. The reduction leads to an amino group, which then spontaneously cyclizes with the adjacent carbonyl to form the indole ring. researchgate.net
A common precursor for this compound synthesis via this method is o-nitrophenylpyruvic acid or its esters, which are formed by condensing o-nitrotoluene with diethyl oxalate. orgsyn.orgresearchgate.net The reduction of ethyl o-nitrophenylpyruvate or o-nitrophenylpyruvic acid can be achieved using various reducing agents, such as zinc and acetic acid, ferrous sulfate and ammonium (B1175870) hydroxide (B78521), or sodium hydrosulfite, to yield ethyl indole-2-carboxylate (B1230498) and this compound, respectively. orgsyn.org Subsequent alkaline hydrolysis of the ester provides the carboxylic acid. orgsyn.org
Modern and Catalytic Synthetic Approaches
Contemporary methods for synthesizing this compound focus on improving efficiency, safety, and environmental impact, often through the use of catalytic processes.
Catalytic Hydrogenation Processes
Catalytic hydrogenation is a modern and efficient method for the reductive cyclization step in the synthesis of this compound and its derivatives. orgsyn.org This process is often used to reduce the nitro group of precursors like ethyl o-nitrophenylpyruvate. orgsyn.org
One established procedure involves the hydrogenation of the potassium salt of ethyl o-nitrophenylpyruvate in glacial acetic acid using a platinum catalyst in a low-pressure Parr apparatus. orgsyn.org The reaction proceeds until hydrogen uptake ceases, after which the catalyst is filtered off. The product, ethyl indole-2-carboxylate, is then precipitated by adding water. orgsyn.org
More recent developments have focused on using alternative and more environmentally friendly catalysts. For instance, a practical hydrogen reduction process has been developed using a Pd-loaded Al-MCM-41 mesoporous catalyst. tandfonline.com This immobilized catalyst is easily recoverable and reusable, making the process more sustainable. tandfonline.com Other catalytic systems, such as Raney-Ni, have also been employed for the hydrogen reduction, although sometimes with moderate yields. tandfonline.com Catalytic hydrogenation has also been applied to N-acyl derivatives of 3-substituted indole-2-carboxylates to produce diastereomers of the corresponding indolines. clockss.org
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| 1-methylthis compound |
| Ethyl indole-2-carboxylate |
| Indole |
| Pyruvic acid |
| Phenylhydrazine |
| Phenylhydrazone |
| Zinc chloride |
| Pyruvic acid 1-methylphenylhydrazone |
| Alcoholic hydrogen chloride |
| Ethyl pyruvate (B1213749) phenylhydrazone |
| Polyphosphoric acid |
| Sulfuric acid |
| Acetic acid |
| Potassium oxalyl-o-toluidine |
| N-phenylamides |
| Sodium alkoxide |
| Potassium alkoxide |
| LiN(SiMe3)2 |
| CsF |
| o-nitrotoluene |
| Diethyl oxalate |
| Potassium ethoxide |
| Ethyl o-nitrophenylpyruvate |
| Sodium ethoxide |
| o-nitrophenylpyruvic acid |
| Ferrous sulfate |
| Ammonia |
| Iron powder |
| Ethanol |
| Sodium dithionite |
| o-nitrobenzalrhodanine |
| Platinum |
| Glacial acetic acid |
| Pd-loaded Al-MCM-41 |
| Raney-Ni |
| N-acylindole-2-carboxylate |
Transition-Metal-Catalyzed Reaction Development
The development of transition-metal-catalyzed reactions has provided powerful and efficient tools for the synthesis of the indole nucleus. Catalysts based on palladium, copper, and ruthenium have become central to the construction of this compound and its derivatives, enabling complex bond formations under relatively mild conditions.
Palladium catalysis is a cornerstone of modern organic synthesis, offering versatile pathways to this compound derivatives through annulation and cross-coupling reactions. These methods often involve the formation of key carbon-carbon and carbon-heteroatom bonds.
One significant strategy is the palladium-catalyzed annulation of allenes with 3-iodo-1-alkylindole-2-carboxylic acids. This approach provides a highly efficient and regioselective route to indolo[2,3-c]pyran-1-ones, with broad applicability for various allenes, resulting in good to excellent yields. nih.gov Furthermore, a palladium(II)-catalyzed oxidative coupling of this compound derivatives with allenes has been developed. nih.gov This latter method proceeds via direct C-H functionalization, avoiding the need for pre-halogenated substrates and offering an alternative pathway to the corresponding indolo[2,3-c]pyran-1-ones in moderate to good yields. nih.gov
Palladium-catalyzed C-H functionalization has also been explored for direct arylation. For instance, N-alkylindole-2-carboxylic acids can undergo decarboxylative C2-arylation when reacted with aryl bromides or chlorides in the presence of palladium catalysts based on N-heterocyclic carbenes (NHC). acs.orgnih.gov In a different approach, the functionalization of indole-3-carboxylic acid with aryl iodides using a Pd(II)-catalyst system also leads to decarboxylation followed by the formation of C2-arylated indoles. nih.gov
Recent advances have also focused on bypassing multi-step functionalizations. Palladium-mediated strategies can enable direct C-H activation and subsequent carboxylation. A notable example is the Pd(II)-catalyzed oxidative coupling that uses allenyl precursors and carbon dioxide to install the carboxyl group directly onto the indole scaffold.
Table 1: Examples of Palladium-Catalyzed Reactions for this compound Derivatives
| Starting Material | Reagent(s) | Catalyst System | Product Type | Yield | Reference(s) |
| 3-Iodo-1-alkylthis compound | Allenes | Pd Catalyst | Indolo[2,3-c]pyran-1-one | Good to Excellent | nih.gov |
| This compound derivative | Allenes | Pd(II) Catalyst | Indolo[2,3-c]pyran-1-one | Moderate to Good | nih.gov |
| 5-Ethoxy-1-methyl-1H-indole | CO₂ | Pd(OAc)₂ / Cu(OAc)₂ | 5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid | 50-60% (extrapolated) | |
| Indole-3-carboxylic acid | Aryl iodides | Pd(II) Catalyst | C2-Arylated Indole (via decarboxylation) | - | nih.gov |
Copper-catalyzed reactions, particularly the Ullmann coupling, represent a classical yet continually evolving method for constructing C-N and C-O bonds, which are crucial for synthesizing indole derivatives. These strategies are often cost-effective alternatives to palladium-catalyzed methods.
A ligand-free, copper-catalyzed one-pot intramolecular cyclization has been developed for the divergent synthesis of various this compound derivatives, including esters, amides, and anhydrides. clockss.org This method uses readily available starting materials and avoids the need for expensive or complex ligands, making it an attractive option for generating molecular diversity. clockss.org The reaction mechanism is believed to proceed through an initial ring-opening of the substrate, followed by coordination with the copper catalyst and subsequent intramolecular C-N coupling. clockss.org
Copper catalysis has also been instrumental in the asymmetric synthesis of related heterocyclic structures. The first copper-catalyzed asymmetric intramolecular Ullmann C-N coupling was achieved through a desymmetrization strategy, leading to the enantioselective formation of indolines and tetrahydroquinolines in high yields and excellent enantiomeric excess (ee). nih.govbeilstein-journals.org In some of these asymmetric reactions, chiral derivatives of this compound, such as (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, have been employed as chiral ligands to induce enantioselectivity. d-nb.info
Microwave-assisted, copper-catalyzed Ullmann-type cross-coupling reactions have emerged as an efficient technique for N-arylation of the indole nucleus, significantly reducing reaction times. mdpi.com
Table 2: Copper-Catalyzed Synthesis of this compound Derivatives
| Substrate Type | Catalyst | Base | Solvent | Product Type | Yield | Reference(s) |
| Substituted Aldehyde Derivative | CuI (10 mol%) | K₂CO₃ | DMF | Indole-2-carboxylic ester/amide | Moderate to Good | clockss.org |
| Diaryl Ether Precursor | Cu₂O (10 mol%) | Cs₂CO₃ | DMA | N-Aryl Indole | Moderate to Excellent | mdpi.com |
Ruthenium catalysts offer unique reactivity for the formation of indole derivatives, particularly through addition reactions involving alkynes. These methods can provide direct access to functionalized products that might be challenging to obtain through other means.
A significant application is the catalytic addition of this compound to terminal alkynes like 1-hexyne (B1330390). researchgate.netmdpi.com This reaction can be selectively guided to yield different products based on the choice of catalyst. When [RuCl₂(η⁶-p-cymene)(PPh₃)] is used as the catalyst in toluene, the reaction selectively produces the enol ester hex-1-en-2-yl indole-2-carboxylate via a Markovnikov addition of the carboxylic acid to the alkyne. mdpi.com This process represents a highly atom-economical method for generating enol esters. mdpi.com
Interestingly, the reaction of this compound with 1-hexyne can also lead to a double-addition product, hex-1-en-2-yl 1-(hex-1-en-2-yl)-indole-2-carboxylate, where both the carboxylic acid and the indole N-H group have added across two separate alkyne molecules. mdpi.com While ruthenium catalysts can produce this compound, it is often formed alongside the mono-addition product. For selective synthesis of the double-addition product, gold-based catalysts have been shown to be more effective. researchgate.netmdpi.com
Ruthenium catalysis is also employed more broadly in the synthesis of the indole scaffold itself, for example, through the [3+2] annulation of anilines and alkynes via C-H/N-H bond cleavage. mdpi.com
Table 3: Ruthenium-Catalyzed Addition of this compound to 1-Hexyne
| Catalyst | Solvent | Temperature | Product | Selectivity | Reference(s) |
| [RuCl₂(η⁶-p-cymene)(PPh₃)] | Toluene | 80 °C | hex-1-en-2-yl indole-2-carboxylate | Selective for mono-addition | mdpi.com |
| [RuCl₂(η³:η³-C₁₀H₁₆)(PPh₃)] | - | - | Mixture of mono- and di-addition products | Non-selective | mdpi.com |
Copper-Catalyzed Ullmann Coupling Strategies
Chiral Pool Synthesis and Enantioselective Methodologies for Indoline-2-carboxylic Acid
Indoline-2-carboxylic acid is a crucial chiral building block for many pharmaceuticals and biologically active compounds. Its synthesis in enantiomerically pure form is of significant interest, with chiral pool synthesis and other enantioselective methods being primary strategies.
Chiral pool synthesis leverages readily available, inexpensive chiral molecules as starting materials. L-phenylalanine is a common starting point for the synthesis of (S)-indoline-2-carboxylic acid. researchgate.netthieme-connect.com One reported route involves the nitration of L-phenylalanine, followed by bromination and an intramolecular cyclization to afford (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric excess (>99.5% ee). researchgate.netthieme-connect.com This intermediate can then be transformed in a one-pot reaction to the final (S)-indoline-2-carboxylic acid in high yield. researchgate.net This approach is suitable for large-scale applications due to its convenient reaction conditions and low cost. researchgate.net
Besides de novo synthesis, enantioselective methods can also involve the resolution of a racemic mixture of indoline-2-carboxylic acid. sioc-journal.cngoogle.com This can be achieved using chemical resolving agents, such as a chiral amine like (R)-α-methylbenzylamine, which selectively forms a diastereomeric salt with one of the enantiomers, allowing for their separation. google.com
Furthermore, enantiomerically pure (S)-indoline-2-carboxylic acid serves as a valuable scaffold for creating chiral auxiliaries used in asymmetric synthesis. It has also been identified as a highly effective chiral ligand in palladium-catalyzed enantioselective reactions, such as the Catellani-type annulation, where it enables high levels of stereochemical control. researchgate.netnih.govresearchgate.net This dual role as both a synthetic target and a tool for asymmetric catalysis highlights its importance in organic chemistry.
Table 4: Chiral Pool Synthesis of (S)-Indoline-2-carboxylic Acid Derivatives from L-Phenylalanine
| Step | Reaction | Reagents | Product | Yield | ee (%) | Reference(s) |
| 1 | Nitration | HNO₃, H₂SO₄ | 4-Nitro-l-phenylalanine | 81% | - | thieme-connect.com |
| 2 | Bromination | TBCA, H₂SO₄ | 2-Bromo-4-nitro-l-phenylalanine | 73% | - | thieme-connect.com |
| 3 | Intramolecular Cyclization | H₂O, K₂CO₃, CuCl | (S)-6-Nitroindoline-2-carboxylic acid | 91% | >99.5% | researchgate.netthieme-connect.com |
| 4 | One-pot Transformation | - | (S)-Indoline-2-carboxylic acid | 85.9% | >99.5% | researchgate.net |
Divergent Synthesis of this compound Derivatives
Divergent synthesis is a powerful strategy that allows for the creation of a wide range of structurally diverse compounds from a common intermediate. This approach is particularly valuable for building libraries of molecules for drug discovery and materials science. Several divergent strategies have been developed for this compound derivatives.
A notable example is a ligand-free, copper-catalyzed Ullmann coupling reaction that provides divergent access to this compound esters, amides, and anhydrides from a common precursor. clockss.org By simply changing the nucleophile used in the initial ring-opening step (e.g., an alcohol or an amine), the reaction can be directed toward the desired class of derivative, all under similar, operationally simple conditions. clockss.org
Another approach involves the divergent total synthesis of complex natural products that contain the 3a-hydroxyhexahydropyrrolo[2,3-b]this compound (HPIC) residue. thieme-connect.com Starting from L-tryptophan, short, protecting-group-free syntheses of natural products like (+)-asperlicin E and (–)-robustanoids have been achieved by combining tactics such as biomimetic synthesis and tandem reactions. thieme-connect.com
Switchable divergent synthesis provides an additional layer of control, where reaction conditions can be tuned to switch between different product scaffolds. A strategy for the catalytic asymmetric dearomatization of 2,3-disubstituted indoles allows for a switch between the formation of chiral indolenines and fused indolines based on the post-processing conditions. rsc.org While not directly starting with the carboxylic acid, this highlights advanced concepts in creating diverse indole-based structures.
Strategies for Functionalization and Derivatization
The this compound scaffold can be further modified to introduce a wide array of functional groups, which is critical for tuning its biological and physical properties. Functionalization can occur at the indole nitrogen, on the benzene ring, or at the C3 position.
Direct N-acylation of the indole nitrogen can be achieved by reacting indole with a carboxylic acid in the presence of boric acid. clockss.org N-methylation is also a common transformation.
C-H functionalization using transition-metal catalysis is a powerful tool for derivatization. For example, palladium-catalyzed reactions can introduce aryl groups at the C4-position of the indole ring, a position that is often challenging to functionalize selectively. nih.gov The directing group at the C3 position, such as an aldehyde, can steer the regioselectivity of the arylation. nih.gov
The carboxylic acid group itself can be used as a handle for further reactions. It can be converted to esters or amides through standard condensation reactions. clockss.org Alternatively, it can be used as a directing group in catalytic reactions, which sometimes results in its loss through decarboxylation, leading to functionalization at the C2 position. acs.orgnih.gov
Hydrogenation of the indole ring is another key transformation. Catalytic hydrogenation of methyl indole-2-carboxylate can yield the corresponding indoline (B122111) derivative. clockss.org However, the choice of substrate and conditions is critical, as hydrogenation of a 3-phenyl-substituted indole-2-carboxylate can lead to the reduction of the phenyl ring instead of the indole's pyrrole (B145914) ring. clockss.org
N-Substitution Processes on this compound
Modification at the N-1 position of the indole ring is a common strategy for diversifying this compound derivatives. Both N-alkylation and N-arylation methods have been developed to introduce a wide range of substituents.
N-Alkylation: The substitution of the indole N-H with alkyl groups can be achieved under basic conditions. Classical methods often employ a base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. acs.org For instance, the reaction of ethyl indole-2-carboxylate with benzyl (B1604629) or p-fluorobenzyl bromide in the presence of NaH and DMF facilitates the synthesis of N-substituted indole carboxylic acid derivatives following ester hydrolysis. More contemporary and milder conditions have also been explored. One-pot Fischer indolisation followed by N-alkylation at elevated temperatures (80 °C) in DMF has been shown to be effective, providing the desired 1,2,3-trisubstituted indoles in high yield. acs.org Palladium-catalyzed asymmetric N-alkylation of indole derivatives has also been achieved using reagents like racemic (E)-1,3-diphenylallyl acetate (B1210297), yielding products with high enantioselectivity. beilstein-journals.org
N-Arylation: The introduction of aryl groups at the indole nitrogen is typically accomplished via transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation, a classical method, involves the reaction of this compound with aryl halides, such as bromobenzene (B47551) or halonitrobenzenes, using a copper(II) oxide catalyst in a solvent like DMF. acs.orgjst.go.jp This approach generally provides good yields of the corresponding N-arylindoles. jst.go.jp More modern variations of copper-catalyzed N-arylation utilize different ligands and copper sources (e.g., CuI with diamine ligands) to achieve the coupling under milder conditions than traditional Ullmann reactions. acs.org Palladium-catalyzed methods, analogous to the Buchwald-Hartwig amination, also serve as a powerful alternative for N-arylation, offering a broad substrate scope. mdpi.com A notable method involves the decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides, which proceeds efficiently using a Cu₂O catalyst. chim.it
| Reaction Type | Substrate | Reagents & Conditions | Product Type | Yield | Citation(s) |
| N-Arylation | This compound, Bromobenzene | CuO, DMF | N-phenyl-indole-2-carboxylic acid | Good | jst.go.jp |
| N-Arylation | Indole, Aryl Iodide | CuI, trans-1,2-cyclohexanediamine, K₂CO₃, Dioxane, 110 °C | N-Arylindole | High | acs.org |
| N-Alkylation | Ethyl indole-2-carboxylate, Benzyl bromide | NaH, DMF | N-Benzyl indole-2-carboxylate | - | |
| One-pot N-Alkylation | Phenylhydrazine, Ketone, NaH, Benzyl Bromide | AcOH, DMF, 80 °C | 1-Benzyl-2,3-disubstituted indole | 91% | acs.org |
| Decarboxylative N-Arylation | This compound, Aryl Halide | Cu₂O, DBU, DMSO, 130 °C | N-Aryl indole | High | chim.it |
Acylation and Aldol (B89426) Condensation in Derivative Synthesis
Acylation and subsequent aldol condensation reactions provide pathways to complex indole derivatives with extended conjugation and diverse functional groups.
Acylation: The acylation of the this compound framework can occur at the nitrogen atom or on the indole ring, depending on the reaction conditions.
N-Acylation: Direct N-acylation can be achieved by reacting indole with carboxylic acids in the presence of boric acid under reflux conditions. clockss.org More commonly, activated carboxylic acid derivatives like acyl chlorides are used with a base. rsc.orgbhu.ac.in For example, acetylation in the presence of sodium acetate or 4-dimethylaminopyridine (B28879) leads exclusively to 1-acetylindole. bhu.ac.in
C-Acylation (Friedel-Crafts): Friedel-Crafts acylation of ethyl indole-2-carboxylate using acyl chlorides and a Lewis acid catalyst like aluminum chloride (AlCl₃) can lead to substitution at multiple positions. clockss.org The regioselectivity is highly dependent on the reactivity of the acyl chloride. Simple alkyl acyl chlorides result in a mixture of C-3 and C-5/C-7 acylated products. clockss.org However, more reactive acyl chlorides derived from stronger acids, such as chloroacetyl chloride, tend to substitute exclusively on the benzene ring, affording the C-5 isomer as the major product along with the C-7 isomer. clockss.orgclockss.org This unusual substitution pattern provides a route to 5-acylindole derivatives. clockss.org Using ethoxalyl chloride under Friedel-Crafts conditions leads to the C-3 acyl derivative as the major product. clockss.org
| Acylation Type | Substrate | Reagents & Conditions | Major Product(s) | Yield | Citation(s) |
| Friedel-Crafts | Ethyl indole-2-carboxylate, Acetyl chloride | AlCl₃, C₂H₄Cl₂ | 3-Acetyl and 5-Acetyl derivatives | - | clockss.org |
| Friedel-Crafts | Ethyl indole-2-carboxylate, Chloroacetyl chloride | AlCl₃, C₂H₄Cl₂ | 5-Chloroacetyl derivative | - | clockss.orgclockss.org |
| Friedel-Crafts | Ethyl indole-2-carboxylate, Ethoxalyl chloride | AlCl₃, C₂H₄Cl₂ | Ethyl 3-(2-ethoxy-2-oxoacetyl)-1H-indole-2-carboxylate | 81% | clockss.org |
| N-Acylation | Indole, Carboxylic acid | Boric acid, Mesitylene, Reflux | 1-Acylindole | Moderate | clockss.org |
Aldol Condensation: Aldol condensation reactions are valuable for creating carbon-carbon bonds and introducing complex side chains. In the context of this compound, this reaction is typically performed on a derivative that contains a suitable carbonyl group. For instance, a synthetic route has been reported where N-substituted this compound derivatives are first synthesized via acylation, and these intermediates then undergo an Aldol condensation reaction. eurjchem.comresearchgate.net Another relevant strategy involves the aldol condensation of isatins with an indoxyl anion, generated in situ, to produce indirubins. clockss.org While not starting directly from this compound, this demonstrates the utility of aldol reactions in building complex indole-based structures. The synthesis of C3-alkylated indole-2-carboxamides has also been achieved through a sequence involving Friedel-Crafts acylation to introduce a C3-acyl group, which is then reduced, followed by amide coupling. acs.org
Formation of Indole-2-carboxamides and Related Structures
The conversion of the carboxylic acid moiety at the C-2 position into an amide is a cornerstone of synthetic strategies for creating bioactive molecules, as the indole-2-carboxamide scaffold is present in numerous pharmacologically active compounds. nih.govarkat-usa.org
The synthesis is generally straightforward and can be accomplished through two primary routes:
Activation via Acid Chloride: The this compound is first converted to its more reactive acid chloride derivative by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. eurjchem.comresearchgate.nettandfonline.com The resulting crude acid chloride is then coupled with a primary or secondary amine in the presence of a base, such as pyridine, to yield the corresponding indole-2-carboxamide. eurjchem.comtandfonline.com
Direct Amide Coupling: Modern peptide coupling reagents are widely used for the direct formation of the amide bond, avoiding the isolation of the acid chloride intermediate. A solution of the this compound is treated with a coupling agent and an amine. Commonly used reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), or a combination of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). nih.govresearchgate.netacs.org These methods are highly efficient and tolerate a wide range of functional groups on both the indole and the amine partner.
| Starting Material | Amine | Coupling Reagents/Conditions | Product | Yield | Citation(s) |
| This compound | Substituted anilines | (i) SOCl₂, Benzene, Reflux; (ii) Amine, Pyridine, Chloroform | N-Aryl-indole-2-carboxamide | - | eurjchem.comtandfonline.com |
| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid | Various amines | EDC·HCl, HOBt, DIPEA, DMF | 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides | - | researchgate.net |
| 5-Methyl-1H-indole-2-carboxylic acid | N-(4-(aminomethyl)phenyl)methanesulfonamide | HATU, DIPEA, DCM | N-((4-(Methylsulfonamido)phenyl)methyl)-5-methyl-1H-indole-2-carboxamide | 78% | acs.org |
| 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid | 4-(3-aminopropyl)-N,N-dimethyl aniline | BOP, DIPEA, DMF | 5-Chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-3-ethyl-1H-indole-2-carboxamide | - | acs.org |
Regioselective Functionalization at Indole Ring Positions (e.g., C3, C5, C6)
Achieving regioselectivity in the functionalization of the indole ring is a significant synthetic challenge, given the inherent reactivity of the C3 position. chim.it Modern methods, particularly transition-metal-catalyzed C-H activation, have enabled the selective introduction of functional groups at specific positions on both the pyrrole and benzene rings of the this compound framework, often by using the carboxylate or a derivative as a directing group.
C3-Position: The C3 position is the most nucleophilic and is readily functionalized. Friedel-Crafts acylation of ethyl indole-2-carboxylate with simple acyl chlorides primarily yields the 3-acyl derivative. clockss.org Palladium-catalyzed C-H activation of this compound with benzyl alcohols in water has been shown to selectively benzylate the C3 position, where the carboxylic acid group acts as a directing group. mdpi.com Furthermore, Vilsmeier-Haack formylation of ethyl 5-nitroindole-2-carboxylate occurs smoothly at the C3 position. nih.gov
C5-Position: Functionalization at the C5 position often requires specific reagents or strategies to override the natural reactivity of the C3 position. A facile two-step procedure for the synthesis of ethyl 5-iodo-1H-indole-2-carboxylate involves a regioselective C3, C5-bis-iodination using I₂/NaIO₄, followed by a selective zinc-mediated dehalogenation at the C3 position. tandfonline.com Friedel-Crafts acylation with highly reactive acyl chlorides can also favor C5 substitution. clockss.orgclockss.org Palladium-catalyzed C-H arylation has been used to introduce aryl groups at the C5 position of N-substituted this compound derivatives. nih.gov
C6-Position: The C6 position is generally less reactive and its selective functionalization is challenging. However, strategies involving directing groups on the indole nitrogen can facilitate functionalization on the benzenoid ring. While specific examples for C6 functionalization of this compound are less common, the general principles of directed C-H activation are applicable. For instance, moving a chloro substituent from the C5 to the C6 position has been explored in structure-activity relationship studies of indole-2-carboxamides, implying the existence of synthetic routes to such isomers. acs.org
Reactivity and Reaction Mechanisms of Indole 2 Carboxylic Acid
Decarboxylation Mechanisms of Indole-2-carboxylic Acid in Acidic Environments
The removal of the carboxyl group from this compound is a significant transformation. In acidic environments, the mechanism of decarboxylation is not a simple thermal elimination of CO2 but involves a more complex, water-dependent pathway.
Catalysts can also facilitate the decarboxylation process. For instance, heating indole-2-carboxylic acids in quinoline (B57606) with copper salts, such as cuprous chloride or copper chromite, has been shown to effectively promote decarboxylation, often providing improved yields and requiring lower temperatures compared to uncatalyzed thermal methods. cdnsciencepub.com The use of a copper catalyst prepared from the acid itself can lead to a marked improvement in the yield and quality of the resulting indole (B1671886). cdnsciencepub.com Studies on deuteration have also employed copper and silver catalysts for the decarboxylative deuteration of 1H-indole-2-carboxylic acid, indicating the involvement of an aryl-metal species in the catalytic cycle. thieme-connect.com
| Conditions | Substrate | Key Findings | Reference |
|---|---|---|---|
| Concentrated Acid (H₂SO₄) | Indolecarboxylic acids | Proceeds via a hydrolytic mechanism involving a hydrated intermediate and formation of protonated carbonic acid (PCA). | nih.govresearchgate.net |
| Refluxing quinoline with cuprous chloride | 4- and 6-chloroindole-2-carboxylic acids | Effective for decarboxylation of halogenated derivatives, yielding 73-78% of the corresponding indole. | cdnsciencepub.com |
| Hot quinoline with catalytic copper salt of the acid | Substituted indole-2-carboxylic acids | Improved yields, lower reaction temperatures, and shorter reaction times compared to other methods. | cdnsciencepub.com |
| Cu₂O, 1,10-phenanthroline, NMP-quinoline | 1H-indole-2-carboxylic acid | Effective catalytic system for protodecarboxylation, superior to silver-based catalysts for this substrate. | thieme-connect.com |
Electrophilic Substitution Reactivity and Regioselectivity in the this compound System
The indole nucleus is inherently electron-rich, making it susceptible to electrophilic aromatic substitution (EAS), with the C-3 position being the most reactive site. bhu.ac.inechemi.com This preference is due to the ability of the nitrogen atom's lone pair to stabilize the cationic intermediate (the Wheland intermediate) formed upon attack at C-3 without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in
However, the presence of the electron-withdrawing carboxylic acid group at the C-2 position deactivates the indole ring towards electrophilic attack, particularly at the adjacent C-3 position. Despite this deactivation, electrophilic substitution on this compound still preferentially occurs at the C-3 position under many conditions. For example, direct bromination using agents like N-bromosuccinimide (NBS) results in the formation of 3-bromo-1H-indole-2-carboxylic acid.
The regioselectivity can be altered under strongly acidic conditions. In neat chlorosulfonic acid, for instance, indoles are known to protonate at the C-3 position. nih.gov This protonation protects the C-3 site from further electrophilic attack. For a related 2-phenylindole (B188600) system, this C-3 protonation directs the incoming electrophile (ClSO₂⁺) to the C-5 position of the indole ring, para to the ring nitrogen. nih.gov This suggests that for this compound under similar strongly acidic conditions, substitution could be directed to the benzene portion of the heterocycle, primarily at the C-5 position.
| Reaction | Reagent/Conditions | Position of Substitution | Product | Reference |
|---|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) in DCM | C-3 | 3-Bromo-1H-indole-2-carboxylic acid | |
| Chlorosulfonation (Proposed) | Neat Chlorosulfonic Acid (ClSO₃H) | C-5 | 5-(chlorosulfonyl)-1H-indole-2-carboxylic acid | nih.gov |
| Selanylation (on general indoles) | Ag(I) catalyst, Diorganoyl diselenides | C-3 | 3-selanylindoles | rsc.org |
Multicomponent Reaction Involvement of this compound
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step. This compound serves as a valuable acidic component in several MCRs, particularly in Ugi-type reactions.
In a one-pot approach, this compound has been used as the acid component in a tandem Ugi four-component reaction (Ugi-4CR) followed by intramolecular cyclization. rsc.org This reaction, involving an aldehyde, an amino acid ester salt, and an isocyanide, efficiently produces diverse indole-fused diketopiperazines. rsc.org The versatility of this method allows for a wide range of substituents to be incorporated into the final complex structure. rsc.org
Another notable MCR is the Ugi-tetrazole reaction, which has been employed in a two-step synthesis of 2-tetrazolo substituted indoles. rsc.org This process combines an aniline, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) in the initial Ugi reaction, followed by an acid-catalyzed cyclization to form the indole ring. rsc.org This strategy provides a bioisostere for this compound itself. rsc.org Furthermore, research has demonstrated a multicomponent reaction of N-indole carboxylic acids with aldehydes, amines, and ynamides or triazenyl alkynes as C2 building blocks to generate structurally diverse β-indole carboxamide amino amides. nih.govacs.org
| Reaction Type | Components | Product Class | Reference |
|---|---|---|---|
| Tandem Ugi-4CR / Intramolecular Cyclization | This compound, benzaldehydes, amino acid esters, isocyanides | Indole-fused diketopiperazines | rsc.org |
| Ugi-Tetrazole / Acidic Ring Closure | Anilines, isocyanides, 2,2-dimethoxyacetaldehyde, TMSN₃ | 2-Tetrazolo substituted indoles | rsc.org |
| Ugi-type MCR | N-indole carboxylic acids, aldehydes, amines, ynamides/triazenyl alkynes | β-Indole carboxamide amino amides | nih.govacs.org |
Cycloaddition Reactions Utilizing this compound Moieties
The indole ring system can participate in cycloaddition reactions, although its aromaticity often makes it a reluctant participant compared to more reactive dienes or dienophiles. The double bond between C-2 and C-3 is the most common site of involvement.
Indoles can undergo [2+2] cycloadditions. For example, visible-light-induced intramolecular dearomative [2+2] cycloaddition has been achieved with indole derivatives tethered to alkynes or alkenes. chinesechemsoc.org Using an appropriate photosensitizer, these reactions proceed under mild conditions to afford polycyclic heterocycles, such as cyclobutene-fused indolizidines, with high regio- and diastereoselectivity. chinesechemsoc.org While this research often involves N-substituted indoles with a tether at the N-1 or C-3 position, the principle demonstrates the capability of the indole core to participate in such transformations.
Indoles can also act as dienophiles in [4+2] Diels-Alder reactions, and they are known to participate in intramolecular [2+3] cycloadditions. wikipedia.org A [3+2] cycloaddition of an aldehyde with ethyl isocyanoacetate, catalyzed by copper(I) iodide, is a known method for synthesizing the indole-2-carboxylate (B1230498) ring system itself. researchgate.net While a synthetic method, it highlights the reactivity patterns that can be exploited in cycloaddition chemistry involving the structural motifs of this compound.
| Reaction Type | Role of Indole | Key Features | Product Example | Reference |
|---|---|---|---|---|
| Intramolecular [2+2] Cycloaddition | Alkene partner | Visible-light-induced, energy-transfer mechanism. | Cyclobutene-fused indolizidines | chinesechemsoc.org |
| Intermolecular [4+2] Diels-Alder | Dienophile | Often requires intramolecular variants for good yields. | Advanced strychnine (B123637) intermediates | wikipedia.org |
| [3+2] Cycloaddition (Synthesis) | Product | Copper-catalyzed reaction of an isocyanoacetate with an aldehyde. | 7-Methoxy-1H-indole-2-carboxylic acid |
Catalytic Reactivity Studies of this compound Additions
Catalytic methods are crucial for achieving selective and efficient transformations of the this compound framework. Various transition-metal catalysts have been developed for reactions at the indole core.
A significant development is the direct, regioselective C-H functionalization of the indole ring. Rhodium catalysts, such as RhCl₃·3H₂O, have been shown to effectively catalyze the C2-selective C-H alkoxycarbonylation of N-substituted indoles with alcohols and carbon monoxide (CO). acs.org This provides a direct route to various indole-2-carboxylic esters. Mechanistic studies, including a low kinetic isotope effect (KIE) value of 1.51, suggest that the C-H bond cleavage is likely not the rate-limiting step in this catalytic cycle. acs.org
Silver(I) has been used to catalyze the direct C-3 selanylation of indoles with diorganoyl diselenides. rsc.org The reaction proceeds with high regioselectivity for the C-3 position via a classic electrophilic aromatic substitution mechanism, where the silver ion is believed to activate the diselenide bond towards nucleophilic attack by the indole. rsc.org
Furthermore, the oxidation chemistry of this compound has been studied, with various catalysts investigated to enhance the reactivity of oxidants like chromium(VI). researchgate.net Picolinic acid was found to be a particularly effective catalyst in these oxidation reactions. researchgate.net Catalytic systems based on copper and silver have also been effectively used in the decarboxylative deuteration of this compound. thieme-connect.com
| Catalyst System | Reaction | Substrate | Product | Reference |
|---|---|---|---|---|
| RhCl₃·3H₂O | C-H Alkoxycarbonylation | N-substituted indoles | Indole-2-carboxylic esters | acs.org |
| Ag(I) salts (e.g., AgTFA) | C-H Selanylation | Indole derivatives | 3-selanylindoles | rsc.org |
| Picolinic acid / Cr(VI) | Oxidation | This compound | Oxidized indole products | researchgate.net |
| Cu₂O / 1,10-phenanthroline | Decarboxylative Deuteration | 1H-indole-2-carboxylic acid | Deuterated indole | thieme-connect.com |
Computational and Theoretical Investigations of Indole 2 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the molecular and electronic properties of Indole-2-carboxylic acid.
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
DFT calculations have been employed to determine the optimized molecular geometry of I2CA in both the gas phase and in various solvents. ajol.infoajol.info These studies reveal a planar bicyclic indole (B1671886) core fused from a benzene (B151609) and a pyrrole (B145914) ring, with a carboxylic acid group at the 2-position of the pyrrole ring. ajol.info The aromatic system contains 10 π-electrons, conforming to Hückel's rule. ajol.info
Key geometric parameters, such as bond lengths and angles, have been calculated and show good agreement with experimental data where available. ajol.inforesearchgate.net For instance, in the gas phase, C-C bond lengths in the indole ring typically range from 1.376 to 1.460 Å. ajol.info The presence of the electron-withdrawing carboxylic acid group influences the electron density distribution across the indole ring. Calculations have been performed using various basis sets, such as B3LYP/6-31G(d,p) and B3LYP/6-311++G(d,p), to achieve reliable predictions of both geometric and electronic structures. ajol.infodergipark.org.tr The self-consistent field (SCF) energy for I2CA has been calculated to be approximately -552.554 Hartrees in the gas phase and slightly lower in solvents like DMSO, methanol, and water. ajol.info
Table 1: Selected Calculated Bond Lengths (Å) of this compound in Different Phases
| Bond | Gas Phase | DMSO | Methanol | Water |
| C-C (ring average) | 1.376 - 1.460 | 1.3797 - 1.46 | 1.379 - 1.46 | 1.379 - 1.46 |
| C6-C7 | 1.376 | 1.374 | 1.37097 | 1.379 |
| O-C | ~1.367 | - | - | - |
| N-C | 1.37 - 1.38 | - | - | - |
| C-H | 1.072 - 1.084 | - | - | - |
| Data sourced from a study utilizing DFT/IEFPCM/B3LYP/6-311++G(d,p) basis set. ajol.info |
Frontier Molecular Orbital (FMO) Analysis and Intramolecular Charge Transfer
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of I2CA. The energy gap (ΔE) between the HOMO and LUMO provides insights into the molecule's kinetic stability and the likelihood of intramolecular charge transfer (ICT). ajol.infodergipark.org.tr
Studies have shown that ICT occurs within the I2CA molecule, which is a key factor in its bioactivity. ajol.infoajol.info The HOMO is typically localized on the electron-rich indole ring, while the LUMO is centered on the electron-withdrawing carboxylic acid group. This distribution facilitates a π→π* electronic transition upon excitation. ajol.infoajol.info The energy gap is influenced by the solvent environment, with calculations showing absorption maxima at 280.77 nm in the gas phase, and shifting to around 287-289 nm in solvents like water, methanol, and DMSO. ajol.info This shift is accompanied by an increase in oscillator strength, indicating a more probable electronic transition in solution. ajol.info
Table 2: Calculated FMO Properties and UV-Vis Absorption of this compound
| Phase | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | λmax (nm) | Oscillator Strength (f) |
| Gas | - | - | 4.416 | 280.77 | 0.3816 |
| Water | - | - | - | 287.63 | 0.4871 |
| Methanol | - | - | - | 287.54 | 0.4861 |
| DMSO | - | - | - | 289.14 | 0.5167 |
| Data from DFT/IEFPCM/B3LYP/6-311++G(d,p) calculations. ajol.info |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites within a molecule for electrophilic and nucleophilic attacks, as well as for predicting hydrogen bonding interactions. ajol.infolupinepublishers.com The MEP map of I2CA visually represents the charge distribution, with different colors indicating varying electrostatic potentials. ajol.info
Regions of negative electrostatic potential (typically colored red) are concentrated around the electronegative oxygen atoms of the carboxylic acid group, making them favorable sites for electrophilic attack and hydrogen bond acceptance. ajol.info Conversely, regions of positive potential (blue) are found around the acidic hydrogen of the carboxyl group and the N-H group of the indole ring, indicating sites for nucleophilic attack and hydrogen bond donation. ajol.info MEP analysis helps in understanding the molecule's recognition by biological receptors and its self-assembly behavior. ajol.info The calculated electrostatic potential values range, for example, from -6.470 e-2 to positive values, depending on the atomic site and the phase (gas or solvent). ajol.info
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides detailed information about intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between donor (Lewis-type) and acceptor (non-Lewis-type) orbitals. ajol.infofrontiersin.org For I2CA, NBO analysis, often performed at the B3LYP/6-311++G(d,p) level, reveals strong intramolecular hyperconjugative interactions that contribute to the molecule's stability. ajol.infofrontiersin.org
Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis
Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and intermolecular interactions of I2CA over time. ajol.infonih.gov These simulations provide insights into the dynamic behavior of the molecule in different environments, such as in solution or when interacting with macromolecules. ajol.info
MD studies have been used to assess the stability of I2CA when docked with proteins, for example, by running simulations for up to 100 nanoseconds. ajol.infoajol.info The simulations help in understanding how the molecule's conformation adapts to a binding site and the nature of the interactions that stabilize the complex. Conformational analysis reveals that the carboxylic acid group can adopt various orientations relative to the indole plane, which is crucial for its intermolecular hydrogen bonding patterns. Potential energy surface calculations can determine the energy barriers associated with the rotation around the bond connecting the carboxylic acid to the indole ring, providing information on the molecule's dynamic behavior in solution.
Theoretical Studies on Excited State Dynamics and Proton Transfer Processes
Theoretical studies, often in combination with experimental techniques like time-resolved fluorescence spectroscopy, have investigated the complex photophysics of I2CA, including excited-state dynamics and proton transfer processes. researchgate.netresearchgate.net These processes are highly dependent on the molecule's environment, such as the solvent and pH. researchgate.net
For I2CA in aqueous media, studies have explored excited-state reaction pathways using ab initio calculations. researchgate.netresearchgate.net One key area of investigation is the possibility of excited-state intramolecular proton transfer (ESIPT). researchgate.net For the related molecule 5,6-dihydroxythis compound (DHICA), a building block of eumelanin, ESIPT has been shown to occur on a femtosecond timescale in aqueous solutions. acs.orgnih.gov Theoretical calculations on I2CA-water clusters help to elucidate the role of solvent molecules in mediating or participating in these proton transfer reactions. researchgate.netresearchgate.net The stabilization of the triplet state of I2CA through hydrogen-bonded complexes has also been postulated, which can influence its phosphorescence lifetime. nih.gov These studies are crucial for understanding the mechanisms by which indole derivatives can dissipate UV energy, a key aspect of their function in biological systems like melanin. acs.org
Computational Validation and Prediction of Experimental Phenomena (e.g., Binding Modes, Corrosion Inhibition)
Computational chemistry serves as a powerful tool to validate experimental findings and predict the behavior of this compound at a molecular level. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations provide deep insights into phenomena like receptor binding and corrosion inhibition, bridging theoretical calculations with real-world observations.
Prediction of Binding Modes and Molecular Interactions
Computational modeling has been instrumental in elucidating the binding mechanisms of this compound and its derivatives with various biological targets. These studies are crucial for structure-based drug design and understanding intermolecular interactions.
Enzyme Inhibition: Molecular docking has been widely used to predict how this compound derivatives interact with enzyme active sites.
HIV-1 Integrase: In the pursuit of novel HIV-1 integrase strand transfer inhibitors (INSTIs), molecular docking-based virtual screenings identified this compound as a potent scaffold. mdpi.comnih.gov Binding conformation analysis revealed that the indole core and the C2 carboxyl group are capable of chelating the two magnesium ions (Mg²⁺) within the enzyme's active site. mdpi.comnih.gov Further computational studies guided the structural optimization of these derivatives. For instance, binding mode analysis showed that introducing a long branch on the C3 position of the indole core enhances the interaction with a nearby hydrophobic cavity in the integrase, leading to a marked increase in inhibitory effects. mdpi.comnih.gov
IDO1/TDO Dual Inhibition: To develop dual inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), molecular docking and molecular dynamics simulations were employed to forecast the binding modes of this compound derivatives. sci-hub.se These computational studies highlighted that the 2-carboxyl group is essential for binding, likely forming electrostatic interactions with key amino acids in the active sites of both enzymes. sci-hub.se
Fructose-1,6-bisphosphatase (FBPase): The binding mode of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of FBPase was investigated using the CDOCKER docking protocol. researchgate.net The this compound scaffold was retained for its essential binding role, while the addition of a nitro group at the 7-position was a strategic choice, informed by modeling, to create hydrogen bonds with residues Thr31 and/or Val17. researchgate.net
Antioxidant Activity: Molecular docking studies have been used to explore the potential binding pathways of this compound (ID2CA) with antioxidant proteins. ajol.inforesearchgate.net The stability of the most promising docked protein-ligand complex (2C9V) was further evaluated using 100-nanosecond molecular dynamics simulations, with binding free energies calculated via the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method to validate the docking results. ajol.inforesearchgate.net
Self-Assembly: DFT calculations have been used to understand the self-assembly of this compound on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) and gold (Au(111)). aip.org Gas-phase DFT calculations helped to elucidate the energetics and geometries of various possible hydrogen-bonding arrangements. aip.org These theoretical models corroborated experimental observations from scanning tunneling microscopy, confirming that the molecules form lamellar structures based on cyclic OH⋯O dimers between the carboxylic acid groups. aip.org
| Target | Computational Method | Key Predicted Interactions | Reference |
|---|---|---|---|
| HIV-1 Integrase | Molecular Docking | Indole core and C2 carboxyl group chelate two Mg²⁺ ions in the active site. | mdpi.comnih.gov |
| IDO1/TDO | Molecular Docking, Molecular Dynamics | The 2-carboxyl group engages in electrostatic interactions with key amino acids. | sci-hub.sesci-hub.se |
| Fructose-1,6-bisphosphatase | Molecular Docking (CDOCKER) | 7-nitro group forms H-bonds with Thr31 and/or Val17; this compound scaffold is essential. | researchgate.net |
| Antioxidant Protein (2C9V) | Molecular Docking, MD Simulations, MMPBSA | Validation of stable binding within the protein's active site. | ajol.inforesearchgate.net |
| Self-Assembly on Surfaces | DFT | Formation of cyclic OH⋯O carboxylic dimers. | aip.org |
Computational Validation of Corrosion Inhibition
Theoretical calculations provide a molecular-level explanation for the experimentally observed corrosion inhibition properties of this compound. These studies support the development of effective and environmentally friendly corrosion inhibitors.
This compound (ICA) has been identified as an efficient corrosion inhibitor for aluminum alloys in alkaline environments, which is particularly relevant for applications like Al-air batteries. nih.govmdpi.com Theoretical calculations have been performed to support these experimental results. nih.govresearchgate.net The primary mechanism suggested by these studies is the formation of a protective barrier on the aluminum surface through the adsorption of ICA molecules. mdpi.com It is proposed that the distinctive carboxyl (-COOH) functional group of ICA can efficiently bind to the aluminum alloy surface, thereby preventing corrosion. mdpi.com
DFT is a potent tool for investigating the adsorption behavior of inhibitor molecules on metal surfaces. dergipark.org.tr Quantum chemical parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment, are correlated with inhibition efficiency. A higher HOMO energy suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower LUMO energy indicates a better ability to accept electrons from the metal. dergipark.org.tr Furthermore, a larger dipole moment may lead to stronger dipole-dipole interactions with the metal surface, potentially increasing inhibition efficiency. dergipark.org.tr These computational insights help to validate and explain the trends observed in experimental electrochemical tests. mdpi.com
| ICA Concentration (M) | Corrosion Current Density (icorr) (mA cm⁻²) | Inhibition Efficiency (η%) | Reference |
|---|---|---|---|
| 0.00 | 45.99 | - | mdpi.com |
| 0.01 | 35.45 | 22.9 | mdpi.com |
| 0.03 | 29.21 | 36.5 | mdpi.com |
| 0.05 | 24.32 | 47.1 | mdpi.com |
| 0.07 | 21.14 | 54.0 | mdpi.com |
The data shows that as the concentration of this compound (ICA) increases, the corrosion current density decreases, and the inhibition efficiency increases, a trend supported by theoretical computational models. mdpi.com
Spectroscopic Characterization and Advanced Analytical Methodologies
Vibrational Spectroscopy (Infrared, FT-IR) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups and studying the intricate hydrogen-bonding networks in Indole-2-carboxylic acid. The FT-IR spectrum of solid this compound displays characteristic absorption bands that provide significant structural information.
The N-H stretching vibration is typically observed around 3434 cm⁻¹, while a band at 3350 cm⁻¹ is attributed to the intermolecular N-H···O hydrogen bond. nih.govresearchgate.net The presence of the carboxylic acid group is confirmed by the prominent C=O stretching vibration appearing at approximately 1660 cm⁻¹. nih.gov The O-H stretching vibrations of the carboxylic acid are sensitive to their environment, with strong absorptions for isolated hydroxyl groups appearing in the 3700-3400 cm⁻¹ range. ajol.info In the solid state, intermolecular O-H···O and N-H···O hydrogen bonds lead to the formation of a planar ribbon structure. researchgate.net The aromatic C-H stretching vibrations are typically detected in the 3200-3000 cm⁻¹ region. ajol.info Skeletal vibrations of C=C and C-N, along with in-plane swinging of the -CH group, are observed in the 1440–1251 cm⁻¹ range. nih.gov
Comparative studies with derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), have revealed how substitutions can alter hydrogen bonding patterns, leading to different polymorphic forms with distinct IR spectra. mdpi.com For instance, in one polymorph of MI2CA, cyclic dimers are formed via double O-H···O hydrogen bonds, a feature absent in another polymorph. mdpi.com
Table 1: Key FT-IR Vibrational Assignments for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | ~3434 | nih.gov |
| Intermolecular N-H···O Stretch | ~3350 | researchgate.net |
| C=O Stretch | ~1660 | nih.gov |
| Aromatic C-H Stretch | 3200-3000 | ajol.info |
| C=C and C-N Skeletal Vibrations | 1440-1251 | nih.gov |
Electronic Spectroscopy (UV-Visible) for Electronic Transitions and Photophysical Behavior
UV-Visible spectroscopy provides insights into the electronic transitions within the this compound molecule. The indole (B1671886) chromophore exhibits characteristic absorption bands corresponding to π→π* transitions. In various solvents, this compound typically shows an absorption maximum around 292-298 nm, which is attributed to n-π* transitions. mdpi.com
The photophysical properties are highly dependent on the solvent, temperature, and pH. rsc.org Studies have shown that the absorption spectrum of this compound is pH-dependent. acs.org At a pH of 7.0, where the deprotonated (anionic) form dominates, the absorption spectrum is distinct from that at pH 2.5, where the neutral form is prevalent. rsc.orgresearchgate.net Theoretical calculations using time-dependent density functional theory (TD-DFT) have been employed to predict the electronic transitions. For instance, in the gas phase, a strong transition is predicted at 280.77 nm, while in solvents like water, methanol, and DMSO, the absorption maximum is shifted to 287.63 nm, 287.54 nm, and 289.14 nm, respectively, corresponding to π-π* transitions. ajol.info
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In ¹H NMR spectra recorded in DMSO-d₆, the proton of the carboxylic acid group (COOH) typically appears as a broad singlet around 13.0 ppm, while the N-H proton of the indole ring resonates at approximately 11.8 ppm. chemicalbook.com The aromatic protons of the indole ring exhibit signals in the range of 7.0 to 7.7 ppm. chemicalbook.com
¹³C NMR spectroscopy complements the ¹H NMR data. The carbonyl carbon of the carboxylic acid is a key indicator, with its signal appearing around 160.6 ppm. mdpi.com The carbons of the indole ring resonate in the aromatic region of the spectrum. For instance, in a derivative, the aromatic carbons C4, C5, C6, and C7 were observed at specific chemical shifts, confirming the indole structure. mdpi.com High-resolution mass spectrometry (HRMS) is often used in conjunction with NMR to confirm the molecular formula. mdpi.comnih.gov
Table 2: Representative ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (ppm) | Reference |
| COOH | 13.0 | chemicalbook.com |
| NH | 11.8 | chemicalbook.com |
| Aromatic H | 7.0 - 7.7 | chemicalbook.com |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular mass and investigating the fragmentation patterns of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the molecular ion.
In ESI-MS, this compound can be detected as a protonated molecule [M+H]⁺ or as a sodium adduct [M+Na]⁺. For example, in the analysis of a derivative, the [M+H]⁺ ion was observed at m/z 219.0. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. For instance, the HRMS (ESI) of a derivative showed an m/z of 266.11581 for [M+Na]⁺, which was in close agreement with the calculated value of 266.11570 for C₁₅H₁₇O₂NNa. mdpi.com The fragmentation pattern observed in the mass spectrum can provide valuable structural information.
Fluorescence Spectroscopy for Photophysical Property Characterization
Fluorescence spectroscopy is a sensitive technique used to study the photophysical properties of this compound, including its excited-state dynamics. The fluorescence behavior is highly influenced by the molecular structure and the surrounding environment. researchgate.netnih.gov
Studies have revealed that this compound exhibits complex fluorescence behavior, including the potential for excited-state proton transfer (ESIPT). researchgate.netresearchgate.net This can lead to dual fluorescence, with emissions from both the initially excited state and a proton-transferred species. researchgate.netaist.go.jp The fluorescence spectra are also pH-dependent, with different emission characteristics observed in acidic and neutral solutions. rsc.orgresearchgate.net Time-resolved fluorescence experiments are used to determine the dynamics of the excited state. For instance, the fluorescence decays of a related compound, indoline-2-carboxylic acid, indicated the presence of two conformations with different lifetimes. acs.org The phosphorescence lifetime of this compound in an aqueous solution has been measured to be relatively long (912 µs), indicating stabilization of the triplet state. researchgate.netnih.gov
X-ray Diffraction for Crystalline Structure Determination and Polymorphism Analysis
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound and its derivatives. Single-crystal X-ray diffraction analysis has revealed that this compound crystallizes in the orthorhombic space group Pna2₁, forming a planar ribbon structure held together by intermolecular O–H···O and N–H···O hydrogen bonds. researchgate.net
Studies on derivatives like 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) have shown the existence of polymorphism, where the compound can exist in different crystalline forms. mdpi.comnih.gov One polymorph of MI2CA crystallizes in the monoclinic system, space group P2₁/c, and forms cyclic dimers through double O-H···O hydrogen bonds. mdpi.comnih.gov Another polymorph crystallizes in the C2/c space group and forms ribbons through intermolecular O–H···O and N–H···O hydrogen bonds. mdpi.com These different packing arrangements can lead to variations in physical properties. The formation of co-crystals with other molecules, such as 3,5-dinitrobenzoic acid, has also been studied, revealing the formation of adducts with specific crystal structures. publish.csiro.au
Table 3: Crystallographic Data for a Polymorph of 5-Methoxy-1H-indole-2-carboxylic acid
| Parameter | Value | Reference |
| Crystal System | Monoclinic | mdpi.comnih.gov |
| Space Group | P2₁/c | mdpi.comnih.gov |
| a (Å) | 4.0305(2) | mdpi.comnih.gov |
| b (Å) | 13.0346(6) | mdpi.comnih.gov |
| c (Å) | 17.2042(9) | mdpi.comnih.gov |
| β (°) | 91.871(5) | mdpi.comnih.gov |
| Z | 4 | mdpi.comnih.gov |
Chromatographic Techniques for Separation Science
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for the separation, purification, and quantitative analysis of this compound and its related compounds.
Reverse-phase HPLC is a commonly employed method. sielc.com For instance, this compound can be separated using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com HPLC methods have been developed to separate and quantify isomers of related compounds, such as octahydro-1H-indole-2-carboxylic acid. longdom.orgnih.govptfarm.pl Due to the non-chromophoric nature of some of these compounds, a refractive index detector (RID) is sometimes used for detection. longdom.org HPLC has also been successfully used to identify and quantify this compound in complex matrices like sugar cane juice, often in conjunction with mass spectrometry (LC-MS) for enhanced specificity and confirmation. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Isomer Resolution and Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of this compound, particularly for the critical tasks of resolving isomers and quantifying purity. The structural nuances of this compound and its derivatives, especially the potential for stereoisomers in saturated analogues like octahydro-1H-indole-2-carboxylic acid, necessitate precise and reliable analytical methods. nih.govptfarm.pllongdom.org
Research has demonstrated the successful application of reversed-phase HPLC (RP-HPLC) for these purposes. For instance, in the synthesis of Trandolapril, where octahydro-1H-indole-2-carboxylic acid is a key intermediate, HPLC has been effectively used to separate and identify its diastereoisomers. ptfarm.pl One study detailed an RP-HPLC method capable of distinguishing between two key diastereoisomers, with retention times of 3.9 minutes for the (2R,3aR,7aR) isomer and 4.2-4.4 minutes for the desired (2R,3aS,7aR) isomer. ptfarm.pl This separation is crucial for controlling the stereochemistry of the final active pharmaceutical ingredient.
The purity of this compound and its derivatives is also routinely assessed using HPLC. Studies have reported achieving purities greater than 96% for various synthesized this compound derivatives, as determined by HPLC analysis. mdpi.comresearchgate.net In the context of drug development, establishing the chemical and stereochemical purity is paramount. For example, the purity of synthetic Trandolapril has been confirmed to be as high as 99.3–99.8% using both non-chiral and chiral RP-HPLC columns. nih.gov
The choice of detector is a critical aspect of the HPLC method development. While UV detectors are common, octahydro-1H-indole-2-carboxylic acid is a non-chromophoric compound, making UV detection challenging. To overcome this, a refractive index detector (RID) has been successfully employed for the quantification of its isomers. longdom.org A validated stability-indicating RP-HPLC method using an RID was developed for the quantitative determination of all isomers of octahydro-1H-indole-2-carboxylic acid. longdom.org This method demonstrated good linearity, with a correlation coefficient greater than 0.999 for all isomers. longdom.org The limit of detection for the isomers was approximately 0.006 mg/mL, and the limit of quantification was between 0.022 mg/mL and 0.024 mg/mL. longdom.org
Furthermore, HPLC has been instrumental in the analysis of indole compounds in complex matrices, such as sugar cane juice. A developed HPLC method allowed for the simultaneous analysis of ten different indole compounds, including five isomers of indole-carboxylic acid (this compound, indole-3-carboxylic acid, indole-4-carboxylic acid, indole-5-carboxylic acid, and indole-6-carboxylic acid), with all compounds being well-resolved within 35 minutes. mdpi.com
The following interactive data tables summarize typical HPLC conditions and findings for the analysis of this compound and its analogues.
| Parameter | Value | Reference |
| Column | C18 (Inertsil ODS-4, 250 mm × 4.6 mm, 5 µm) | longdom.org |
| Mobile Phase | 10 mM potassium phosphate (B84403) buffer (pH 3.0) | longdom.org |
| Flow Rate | 1.5 mL/min | longdom.org |
| Column Temperature | 35°C | longdom.org |
| Detector | Refractive Index Detector (RID) | longdom.org |
| Injection Volume | 10 µL | longdom.org |
| Isomer | Retention Time (min) | Purity (%) | Reference |
| (2R,3aR,7aR)-octahydro-1H-indole-2-carboxylic acid | 3.9 | - | ptfarm.pl |
| (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid | 4.2-4.4 | - | ptfarm.pl |
| Trandolapril | 3.8 | 99.96 | ptfarm.pl |
| This compound derivatives | Various | >96 | mdpi.comresearchgate.net |
| Synthetic Trandolapril | - | 99.3-99.8 | nih.gov |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely employed for the qualitative monitoring of reactions involving this compound and for the preliminary screening of compound libraries. libretexts.org Its simplicity and speed make it an invaluable tool in synthetic chemistry for quickly assessing the progress of a reaction by observing the disappearance of starting materials and the appearance of products. libretexts.orgsphinxsai.com
In the synthesis of various this compound derivatives, TLC is routinely used to monitor the reaction progress. For example, during the synthesis of indole-2-carboxamides, the reaction can be monitored by TLC using a chloroform:methanol (6:4) mixture as the mobile phase. researchgate.net Similarly, in the synthesis of 3-substituted amino-1H-indole-2-carboxylic acid derivatives, the reaction progress was monitored by TLC on silica (B1680970) gel plates with a dichloromethane/methanol (7:3, v/v) mobile phase. google.com The acylation of this compound and subsequent reactions to form thiazolidinone derivatives have also been monitored using TLC with a methanol:chloroform (3:1) solvent system. sphinxsai.com
Visualization of the separated spots on the TLC plate is typically achieved using UV light or by staining with a chemical reagent. libretexts.orgaga-analytical.com.pl For indole derivatives, specific visualizing agents can be employed. For instance, spraying the TLC plate with a fresh solution of 1g of sodium nitrite (B80452) in 100ml of 1 mol/L hydrochloric acid and heating at 100°C can cause indoles to appear as red spots. epfl.ch Iodine vapor is another common visualizing agent used for these compounds. sphinxsai.com
The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.org It provides a qualitative measure of a compound's polarity and can be used for preliminary identification. While Rf values are characteristic for a given compound and TLC system, they can be influenced by several factors, including the layer thickness, moisture on the plate, and solvent parameters. libretexts.org
The following table provides examples of TLC systems used for monitoring reactions involving this compound.
| Analyte/Reaction | Stationary Phase | Mobile Phase | Visualization | Reference |
| Indole-2-carboxamide synthesis | Silica Gel | Chloroform:Methanol (6:4) | - | researchgate.net |
| 3-substituted amino-1H-indole-2-carboxylic acid synthesis | Silica Gel | Dichloromethane:Methanol (7:3, v/v) | - | google.com |
| Thiazolidinone derivatives from this compound | Silica Gel G | Methanol:Chloroform (3:1) | Iodine vapor | sphinxsai.com |
| General Indole detection | - | - | 1g Sodium Nitrite in 100ml 1M HCl, heat at 100°C | epfl.ch |
| Acylation of 5-chloroindole-2-carboxylates | Silica Gel | 30% Ethyl Acetate (B1210297) in Hexane | - | acs.org |
Mechanistic Studies of Biological Activities of Indole 2 Carboxylic Acid and Its Derivatives
Mechanistic Investigations of Antiproliferative Activity
The anticancer potential of indole-2-carboxylic acid derivatives has been a significant area of research, with studies elucidating their mechanisms of action, which primarily involve the inhibition of cell proliferation and the induction of programmed cell death (apoptosis).
Cell Proliferation Inhibition: Derivatives of this compound have been shown to halt the growth of various human cancer cell lines. The mechanisms are often multi-targeted, involving the inhibition of key enzymes crucial for cell cycle progression and signal transduction.
Enzyme Inhibition: Certain derivatives function as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). tandfonline.com For instance, novel indole-2-carboxamides have demonstrated effective inhibition of CDK2, with some derivatives showing superior potency to the reference drug dinaciclib. tandfonline.com Inhibition of EGFR tyrosine kinase activity has also been identified as a key mechanism, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net
Tubulin Polymerization Inhibition: Some this compound benzylidene-hydrazides have been found to inhibit tubulin polymerization. rjptonline.org This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, a critical checkpoint, thereby preventing cell division and inducing apoptosis. rjptonline.org
Protein Kinase Inhibition: Beyond EGFR and CDK2, indole (B1671886) derivatives have been developed as dual inhibitors of other kinases like BRAF^V600E^, playing a role in melanoma. google.comgoogle.com
Apoptosis Induction: A primary mechanism for the antiproliferative effects of these compounds is the activation of apoptosis, or programmed cell death, through multiple pathways.
Caspase Activation: Treatment with indole-2-carboxamide derivatives has been shown to significantly increase the levels of executioner caspase-3 and initiator caspases-8 and -9 in cancer cells. tandfonline.com
Mitochondrial Pathway: The intrinsic apoptotic pathway is often implicated. Studies show that these compounds can trigger the release of Cytochrome C from the mitochondria into the cytoplasm. tandfonline.com This is associated with an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. tandfonline.com
Targeting Apoptosis Regulators: Other derivatives have been specifically designed to target key regulators of apoptosis. For example, some compounds act as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are often overexpressed in cancer cells. google.com Others target the 14-3-3η protein, which is involved in various cellular processes including apoptosis. chemrxiv.org
Research has identified several potent antiproliferative this compound derivatives. For example, compound C11 showed significant inhibitory activity against several human liver cancer cell lines by targeting the 14-3-3η protein and inducing G1-S phase cell cycle arrest. chemrxiv.org Another derivative, 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b), was a potent inducer of apoptosis in breast cancer cells, with its likely primary mechanism being the inhibition of tubulin polymerization. rjptonline.org
| Compound/Derivative | Cancer Cell Line | Mechanism of Action | IC50/GI50 Value | Reference |
| Compound 3a | HepG2, A549, MCF-7 | EGFR Tyrosine Kinase Inhibition, Apoptosis Induction | - | nih.govresearchgate.net |
| Compound C11 | Bel-7402, SMMC-7721 | 14-3-3η Protein Targeting, G1-S Phase Arrest | IC50: 4.55 µM (Bel-7402/5-Fu) | chemrxiv.org |
| Compound 9b | T47D (Breast) | Tubulin Polymerization Inhibition, Apoptosis Induction | GI50: 0.9 µM | rjptonline.org |
| Derivative 5e | - | CDK2 Inhibition | IC50: 13 nM | tandfonline.com |
| Derivative 5h | - | CDK2 Inhibition | IC50: 11 nM | tandfonline.com |
| Compound Va | A549, MCF-7, Panc-1, HT-29 | EGFR Inhibition | GI50: 26 nM | google.com |
Antimicrobial Activity Research
This compound derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. Mechanistic studies have revealed that these compounds can interfere with essential cellular processes in microbes.
Antibacterial Mechanisms: The antibacterial action of these derivatives often involves targeting specific microbial enzymes or cellular structures.
Enzyme Inhibition: Molecular docking studies suggest that (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates likely exert their antibacterial effect by inhibiting E. coli MurB, an enzyme involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. nih.gov
Inhibition of Mycolic Acid Transport: A series of indole-2-carboxamides have shown potent and selective activity against various Mycobacterium species, including M. tuberculosis and non-tuberculous mycobacteria (NTM). nih.gov Their mechanism involves the inhibition of MmpL3, an essential membrane transporter responsible for translocating mycolic acids, a key component of the mycobacterial cell envelope, to the outer membrane. nih.gov This targeted action makes them selective for mycobacteria with minimal activity against other bacteria like S. aureus or P. aeruginosa. nih.gov
Antifungal Mechanisms: The antifungal properties of this compound derivatives have also been investigated.
Sterol Biosynthesis Inhibition: Docking studies on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives suggest that their antifungal activity involves the inhibition of 14α-lanosterol demethylase (CYP51). nih.gov This enzyme is critical for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes, and its inhibition disrupts membrane integrity and function.
General Activity: Various ester and amide derivatives have shown notable antifungal activity, particularly against Candida albicans and C. parapsilosis. researchgate.net
| Compound/Derivative | Target Organism | Mechanism of Action | MIC Value | Reference |
| Compound 2 (Amide) | Enterococcus faecalis | Not specified | 8 µg/mL | researchgate.netnih.gov |
| Compound 2 (Amide) | Candida albicans | Not specified | 8 µg/mL | researchgate.netnih.gov |
| Compound 8 (Rhodanine) | Enterobacter cloacae | MurB Inhibition (predicted) | 0.004 mg/mL | nih.gov |
| Compound 15 (Rhodanine) | Trichophyton viride | CYP51 Inhibition (predicted) | 0.004 mg/mL | nih.gov |
| Indole-2-carboxamides | Mycobacterium species | MmpL3 Inhibition | - | nih.gov |
Anti-inflammatory Activity Research
Derivatives of this compound have been identified as potent anti-inflammatory agents. Their mechanisms of action involve the modulation of key inflammatory pathways and the inhibition of enzymes and mediators that drive the inflammatory response. This activity is distinct from, though related to, their antagonism of cysteinyl leukotriene receptors discussed later.
Mechanistic insights reveal several key targets:
Inhibition of Pro-inflammatory Cytokines and Mediators: Certain indole derivatives have been shown to significantly reduce the lipopolysaccharide (LPS)-induced upregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β. google.comsci-hub.se They also inhibit the production of key inflammatory mediators like nitric oxide (NO) by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). google.com
Modulation of Signaling Pathways: The anti-inflammatory effects of some derivatives are exerted through the inhibition of the NF-κB signaling pathway. tandfonline.com This is achieved by preventing the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB, which is a critical step in the transcription of inflammatory genes. tandfonline.com Other derivatives have been found to inhibit the phosphorylation of p38 and ERK in the MAPK signaling pathway, another crucial cascade in inflammation. tandfonline.com
Inhibition of Prostaglandin (B15479496) Synthesis: A distinct mechanism involves the direct inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). researchgate.net This enzyme is responsible for the final step in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. By selectively targeting mPGES-1, these compounds can reduce PGE2 levels without affecting the synthesis of other physiologically important prostaglandins, potentially offering a more targeted anti-inflammatory approach with fewer side effects than traditional NSAIDs that inhibit COX enzymes. nih.gov
For example, compound 13b, an indole-2-formamide benzimidazole[2,1-b]thiazole derivative, showed potent inhibition of NO, IL-6, and TNF-α release in RAW264.7 cells. sci-hub.se Another indole derivative, compound 116, was found to reduce lung inflammation in mice by inhibiting NF-κB signaling. tandfonline.com
Antioxidant Activity Mechanisms and Pathways
Several ester and amide derivatives of this compound have been evaluated for their antioxidant properties, demonstrating the ability to counteract oxidative stress through various mechanisms. researchgate.netnih.gov
Free Radical Scavenging: A key mechanism is the ability to scavenge free radicals. Studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay have shown that certain derivatives, particularly compounds 5 and 6 in one study, possess significant scavenging effects. researchgate.netnih.gov This activity is crucial for neutralizing reactive oxygen species (ROS) that can cause cellular damage.
Reducing Power: The reducing power of a compound is another indicator of its potential antioxidant activity. Some derivatives have exhibited excellent reducing power, comparable to or even exceeding that of the standard antioxidant butylated hydroxytoluene (BHT). researchgate.netnih.gov This suggests they can donate electrons to neutralize free radicals.
Metal Ion Chelating: this compound derivatives have also shown a powerful ability to chelate ferrous ions (Fe²+). researchgate.netnih.gov By binding to metal ions like iron, these compounds can prevent them from participating in Fenton-type reactions, which generate highly destructive hydroxyl radicals. In some cases, the chelating activity of the tested compounds was more potent than that of Ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent. researchgate.netnih.gov
| Derivative Type | Antioxidant Assay | Finding | Reference |
| Ester and Amide Derivatives (Compounds 5 & 6) | DPPH Radical Scavenging | Demonstrated significant scavenging effect | researchgate.netnih.gov |
| Ester and Amide Derivatives (Compounds 5 & 6) | Reducing Power | Showed excellent reducing power compared to BHT | researchgate.netnih.gov |
| All Tested Ester and Amide Derivatives | Fe²+ Chelating Activity | Exhibited more powerful chelating activity than EDTA | researchgate.netnih.gov |
Enzyme and Receptor Interaction Studies
The this compound scaffold has proven to be a valuable starting point for designing potent and selective inhibitors of specific enzymes and receptors involved in disease pathogenesis.
HIV-1 Integrase Strand Transfer Inhibition: Scaffold Optimization and Structure-Activity Relationship (SAR)
This compound has been identified as a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). google.comnih.gov Integrase is a key viral enzyme essential for the replication of HIV-1, and its inhibition is a critical therapeutic strategy. sci-hub.se
Mechanism of Inhibition: The inhibitory action of these derivatives is based on their ability to chelate the two magnesium ions (Mg²⁺) present within the catalytic core of the HIV-1 integrase active site. google.comnih.gov The indole nucleus and the C2 carboxyl group are crucial for this metal-chelating interaction, which effectively blocks the strand transfer step of viral DNA integration into the host genome. google.comnih.gov
Scaffold Optimization and SAR: Extensive research has focused on optimizing the this compound scaffold to enhance its inhibitory potency. nih.gov Structure-activity relationship (SAR) studies have revealed several key insights:
C2 Carboxyl Group: The carboxylic acid group at the C2 position is essential for activity, as it is directly involved in chelating the Mg²⁺ ions. Its replacement leads to a significant loss of potency.
C3 Position: Introducing a long branch at the C3 position of the indole core can significantly improve the interaction with a hydrophobic cavity near the integrase active site, enhancing binding and inhibitory effect. google.comnih.gov
C6 Position: The addition of a halogenated phenyl group at the C6 position of the indole core can form a π-π stacking interaction with the viral DNA, further strengthening the binding of the inhibitor to the enzyme-DNA complex. sci-hub.se
Through these structural modifications, researchers have developed highly potent derivatives. For example, compound 20a , which features both a C6-halogenated benzene (B151609) and a C3 long branch, was found to inhibit the strand transfer activity of integrase with an IC50 value of 0.13 µM. google.comnih.gov
| Compound | Modification | HIV-1 Integrase IC50 | Reference |
| This compound (1) | Core Scaffold | - | sci-hub.se |
| Compound 3 | Initial Hit | - | google.comnih.gov |
| Compound 17a | C6 Halogenated Benzene Ring | 3.11 µM | sci-hub.se |
| Compound 20a | C6 Halogenated Benzene & C3 Long Branch | 0.13 µM | google.comnih.gov |
Cysteinyl Leukotriene Receptor Antagonism (CysLT1, CysLT2)
Cysteinyl leukotrienes (CysLTs) are potent lipid mediators of inflammation involved in the pathophysiology of asthma and allergic rhinitis. They exert their effects by activating at least two G protein-coupled receptors, CysLT1 and CysLT2. This compound derivatives have been developed as a novel class of CysLT receptor antagonists.
Mechanism of Action and Selectivity: A high-throughput screening campaign identified an indole derivative that showed micromolar antagonist activity against the CysLT1 receptor. This led to the optimization of a new class of selective CysLT1 antagonists. The mechanism of action is competitive binding to the CysLT1 receptor, preventing its activation by endogenous ligands like LTD4.
Structure-Activity Relationship (SAR): SAR studies have identified key structural features necessary for potent and selective CysLT1 antagonism:
This compound moiety: This group was found to be essential for activity. Its removal resulted in a dramatic (approximately 47-fold) decrease in potency, demonstrating its critical role in receptor binding.
Hydrophobic Group: A hydrophobic (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group, similar to that found in the known CysLT1 antagonist montelukast (B128269), is a necessary pharmacophore for high-potency antagonism.
Linker at C3 Position: An α,β-unsaturated amide moiety at the C3 position of the indole ring was also identified as an important factor for activity.
Through this optimization process, the derivative 17k was identified as a highly potent and selective CysLT1 antagonist. It demonstrated significantly greater potency than montelukast in both calcium mobilization and chemotaxis assays. Its high selectivity is highlighted by its sub-nanomolar affinity for CysLT1 compared to its micromolar affinity for CysLT2.
| Compound | CysLT1 IC50 (µM) | CysLT2 IC50 (µM) | Selectivity (CysLT2/CysLT1) | Reference |
| Hit Compound 1 | 0.66 ± 0.19 | >10 | >15 | |
| Compound 17k | 0.0059 ± 0.0011 | 15 ± 4 | ~2542 |
Modulation of NMDA-gated Current Pathways
This compound (I2CA) and its derivatives have been identified as significant modulators of the N-methyl-D-aspartate (NMDA) receptor, a key component in glutamatergic neurotransmission. vulcanchem.com The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. acs.org Its overactivation, however, is implicated in excitotoxic neuronal death associated with conditions like stroke and epilepsy. acs.orgnih.gov The NMDA receptor's function is unique in that it requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218), for channel activation. acs.org
Mechanistic studies have revealed that this compound acts as a competitive antagonist at the allosteric glycine binding site (glycineB) on the NMDA receptor. nih.govmedchemexpress.com It specifically and competitively inhibits the potentiation of NMDA-gated current by glycine. nih.gov In experimental settings with low glycine concentrations, I2CA can completely block the response to NMDA, which suggests that the binding of the primary agonist NMDA is not sufficient on its own to activate the ion channel. nih.gov This specific mechanism of action distinguishes these compounds from competitive NMDA antagonists and channel blockers, which have been associated with significant side effects. ttuhsc.eduttuhsc.edu
Research has expanded to various derivatives of this compound to improve affinity and selectivity for the NMDA-glycine site. Derivatives of 4,6-dichlorothis compound are well-established as potent antagonists at this site. ttuhsc.edu Structure-activity relationship studies have confirmed that a hydrogen-bond acceptor and an aromatic substituent at the C-3 position of the indole ring are key features for high affinity. ttuhsc.edu The introduction of hydantoin (B18101) substituents at the C-3 position of the 4,6-dichlorothis compound scaffold has led to compounds with nanomolar affinity for the glycine site. ttuhsc.edu
Further modifications, including the development of tricyclic this compound derivatives, have yielded highly potent and selective glycine antagonists. acs.orgnih.gov For instance, a series of tricyclic derivatives with zwitterionic anilides demonstrated high affinity for the NMDA-glycine binding site. acs.orgcapes.gov.br One such compound, designated SM-31900, was found to be a highly active glycine antagonist with a very low inhibition constant (Ki). acs.orgnih.govcapes.gov.br
Below is a table summarizing the binding affinities of selected this compound derivatives for the NMDA receptor's glycine site.
| Compound | Description | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| This compound (I2CA) | Parent Compound | Acts as a competitive antagonist | nih.gov |
| Compound 17 (hydantoin-substituted) | C-3 substituted 4,6-dichlorothis compound | 0.058 µM | ttuhsc.edu |
| Compound 20a (hydantoin-substituted) | C-3 substituted 4,6-dichlorothis compound | 0.022 µM | ttuhsc.edu |
| Compound 12 (hydantoin-substituted) | C-3 substituted 4,6-dichlorothis compound | 0.014 µM | ttuhsc.edu |
| Compound 3a (tricyclic) | Tricyclic this compound derivative | 0.8 nM | acs.org |
| SM-31900 (3g) | Tricyclic this compound derivative | 1.0 nM | acs.orgcapes.gov.br |
Multi-kinase Inhibitory Effects (e.g., EGFR, VEGFR-2, BRAFV600E)
The indole scaffold is a prominent structure in the development of kinase inhibitors for cancer therapy. nih.gov Derivatives of this compound, particularly indole-2-carboxamides, have been investigated as multi-targeted agents that can inhibit several protein kinases involved in tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAF kinase with the V600E mutation. nih.govresearchgate.net
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that is frequently amplified or mutated in various cancers, including non-small-cell lung cancer (NSCLC). nih.govresearchgate.net Several studies have focused on synthesizing this compound derivatives as EGFR inhibitors. For example, a series of novel 5-bromothis compound derivatives were synthesized and evaluated for their ability to inhibit EGFR tyrosine kinase. researchgate.netnih.gov Molecular docking studies suggested strong binding energies to the EGFR tyrosine kinase domain for these compounds. nih.gov In one study, a series of indole-2-carboxamides was developed, and the most potent compound (Va) demonstrated an IC50 value of 71 nM against EGFR, which was more potent than the reference drug erlotinib (B232) (IC50 = 80 nM). nih.govresearchgate.net Another investigation of 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives identified a compound with an IC50 of 32 nM for EGFR. mdpi.com
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.gov Some indole derivatives have been designed as dual inhibitors of both EGFR and VEGFR-2. tandfonline.com One such compound demonstrated inhibitory activity against both kinases, with an IC50 value of 45 nM for VEGFR-2. tandfonline.com A set of indole-2-carboxamides was also tested for VEGFR-2 inhibition, showing a range of activities. nih.gov
BRAFV600E Inhibition: The BRAF kinase is part of the MAPK signaling pathway, and the V600E mutation leads to its constitutive activation, driving cell proliferation in cancers like melanoma. researchgate.net Indole-based compounds have been developed to target this specific mutation. A study on indole-2-carboxamides showed that several derivatives could inhibit BRAFV600E with IC50 values ranging from 77 nM to 107 nM. nih.govresearchgate.net Another study focused on designing dual inhibitors of EGFR and BRAFV600E, leading to the development of 5-chloro-indole-2-carboxylate derivatives. mdpi.com A separate series of 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives also yielded a potent BRAFV600E inhibitor with an IC50 value of 45 nM. mdpi.com
The following table summarizes the inhibitory activities of selected this compound derivatives against these kinases.
| Compound Series | Target Kinase | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Indole-2-carboxamide (Va) | EGFR | 71 nM | nih.govresearchgate.net |
| Indole-2-carboxamide (Ve) | BRAFV600E | 77 nM | nih.govresearchgate.net |
| Indole-2-carboxamide (Vf) | BRAFV600E | 94 nM | nih.govresearchgate.net |
| Indole-2-carboxamide (Vg) | BRAFV600E | 107 nM | nih.govresearchgate.net |
| Indole Derivative (Compound III) | EGFR | 18 nM | tandfonline.com |
| Indole Derivative (Compound III) | VEGFR-2 | 45 nM | tandfonline.com |
| 2,3-dihydropyrazino[1,2-a]indole-1,4-dione (Compound 15) | EGFR | 32 nM | mdpi.com |
| 2,3-dihydropyrazino[1,2-a]indole-1,4-dione (Compound 15) | BRAFV600E | 45 nM | mdpi.com |
Supramolecular Chemistry and Self Assembly of Indole 2 Carboxylic Acid
Formation of Cyclic Hydrogen-Bonded Aggregates (Dimers, Pentamers, Hexamers)
The carboxylic acid functional group in indole-2-carboxylic acid is the primary driver for its aggregation into various supramolecular motifs through hydrogen bonding. nd.edu While the cyclic dimer, formed by two O-H···O hydrogen bonds, is the most common arrangement for carboxylic acids, I2CA exhibits a richer variety of structures. acs.orgaip.org
Research using ultrahigh-vacuum scanning tunneling microscopy (STM) has revealed that I2CA can form symmetric, cyclic, hydrogen-bonded pentamers and hexamers, particularly on gold surfaces. researchgate.netnd.edu The formation of these less common ring structures is stabilized by the presence of the weak N-H hydrogen bond donor adjacent to the carboxylic acid group on the five-membered pyrrole (B145914) ring. nd.edumdpi.com In addition to these cyclic aggregates, I2CA also forms open-chain structures known as catemers, where each molecule is linked to two neighbors via single O-H···O hydrogen bonds. acs.orgnd.edu
Density functional theory (DFT) calculations have been employed to understand the relative stability of these aggregates. nd.edu These calculations show that pentamers and hexamers possess a stability that is comparable to that of dimers or short catemer chains. researchgate.netnd.edu The coexistence of these different structures, especially under non-equilibrium deposition conditions, highlights the subtle interplay of forces that dictates which aggregate is formed. nd.edu For instance, the precipitation of pentamers and hexamers directly from a solution during pulse deposition onto a surface is a plausible mechanism for their observation. nd.edu
| Aggregate Type | Description | Stabilizing Interactions | Observational Context |
| Dimer | A cyclic structure formed by two I2CA molecules. | Cyclic O-H···O hydrogen bonds. | Commonly observed for carboxylic acids; forms on graphite (B72142) and gold surfaces under specific conditions. acs.orgaip.orgnih.gov |
| Pentamer | A symmetric, cyclic aggregate of five I2CA molecules. | Cyclic O-H···O hydrogen bonds, stabilized by adjacent N-H or C-H donors. nd.edu | Observed on gold surfaces, particularly with pulse deposition from solution. researchgate.netnd.edu |
| Hexamer | A symmetric, cyclic aggregate of six I2CA molecules. | Cyclic O-H···O hydrogen bonds, stabilized by adjacent N-H or C-H donors. nd.edu | Observed on gold surfaces alongside pentamers and catemers. researchgate.netnd.edu |
| Catemer | An open-chain (polymeric) structure. | O-H···O and N-H···O hydrogen bonds. acs.orgresearchgate.net | Observed in the solid-state crystal structure and as chains on gold surfaces. nd.eduresearchgate.net |
Self-Assembly Behavior on Solid Surfaces (e.g., Graphite, Gold)
The self-assembly of this compound on solid surfaces is highly dependent on the substrate, the deposition method, and the solvent used. aip.orgnih.gov These factors influence the resulting two-dimensional molecular crystal structure. qut.edu.au Scanning tunneling microscopy (STM) is a key technique used to visualize these arrangements at the molecular level. qut.edu.auaip.org
On Gold (Au(111)) : The behavior of I2CA on Au(111) surfaces showcases the impact of deposition methodology. When I2CA is deposited from the gas phase under ultrahigh vacuum (UHV) conditions via vacuum sublimation, it forms well-ordered, close-packed lamellar structures. nd.eduaip.org These structures are based on the formation of the classic cyclic carboxylic acid dimer. aip.orgnih.gov In contrast, when monolayers are created by pulse deposition from a solution, a more diverse range of structures appears, including star-shaped pentamers, hexamers, and catemer chains, which coexist on the surface. nd.edu This structural diversity is attributed to the non-equilibrium conditions of the deposition process. nd.edu Furthermore, interactions with the metal substrate can lead to the deprotonation of the carboxylic acid group, which can disrupt the hydrogen-bonding network and drive structural transformations. nd.edu
On Graphite (HOPG) : At the solution-solid interface, the choice of solvent plays a critical role in the self-assembly of I2CA on highly oriented pyrolytic graphite (HOPG). aip.orgnih.gov
When dissolved in trichlorobenzene , I2CA forms epitaxial lamellar structures that are analogous to those seen under UHV on gold, being based on cyclic O-H···O dimers. aip.orgnih.gov
When a different solvent, heptanoic acid , is used, the resulting structure is a bicomponent system. aip.orgnih.gov In this case, molecules of heptanoic acid co-adsorb onto the graphite surface alongside the I2CA molecules, forming a distinct commensurate unit cell. aip.orgnih.gov
These findings demonstrate that the supramolecular assembly on surfaces is a tunable process, where the final architecture is a result of the balance between molecule-molecule interactions, molecule-substrate interactions, and molecule-solvent interactions. aip.org
Advanced Applications in Chemical Sciences
Role as a Key Synthetic Intermediate in Complex Organic Synthesis
The indole-2-carboxylic acid framework is a valuable building block in organic synthesis, enabling the construction of intricate molecular architectures, particularly those with biological activity. chemimpex.comresearchgate.net Its functional groups, the carboxylic acid and the N-H group of the indole (B1671886) ring, allow for a wide range of chemical modifications and transformations. a2bchem.com
Researchers utilize this compound as a reactant for the synthesis of various complex molecules. These syntheses often involve multi-step sequences that can include reduction, oxidation, condensation, amidation, and cyclization reactions. sigmaaldrich.com For instance, it is a key starting material in the preparation of spirooxoindolepyrrolidines. sigmaaldrich.com It also serves as a precursor for creating enzyme inhibitors for drug discovery research. nih.govatomfair.com In one study, a series of 6-acetamido-indole-2-carboxylic acid derivatives were synthesized and identified as potent dual inhibitors of the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are targets in tumor immunotherapy. nih.gov Another line of research developed an this compound derivative that effectively inhibited the strand transfer of HIV-1 integrase. mdpi.com
The following table summarizes several notable complex molecules synthesized using this compound as a primary intermediate.
| Starting Material | Synthetic Target | Key Transformations |
| This compound | (±)-Trachelanthamidine (a pyrrolizidine (B1209537) alkaloid) | Synthesis involved using the indole as a masked aldehyde equivalent. sigmaaldrich.com |
| This compound | (±)-Dibromophakellin and analogs | Total synthesis reactant. sigmaaldrich.com |
| This compound | Renieramycin G analogs | Used for stereoselective preparation. sigmaaldrich.com |
| This compound | Spirooxoindolepyrrolidines | Sequence of reduction, oxidation, condensation, reduction, amidation, and radical cyclization. sigmaaldrich.com |
| This compound | IDO1/TDO dual inhibitors (e.g., Compound 9o-1) | Multi-step synthesis to produce 6-acetamido-indole-2-carboxylic acid derivatives. nih.gov |
| 1H-indole-2-carboxylic acid | N-benzyl-carbohydrazide derivatives | Coupling reaction with substituted benzyl (B1604629) hydrazine (B178648) using a coupling agent. mdpi.com |
Application as a Corrosion Inhibitor in Electrochemical Systems
This compound has been identified as an effective corrosion inhibitor for several metals in aggressive environments. Its efficacy stems from the ability of its functional groups, particularly the carboxylic acid (-COOH), to bind strongly to metal surfaces, forming a protective barrier that prevents corrosive agents from reaching the metal. mdpi.com
Studies have demonstrated its protective action on copper in acidic solutions. In aerated 0.5 M sulfuric acid, this compound showed high inhibitor efficiency, reaching up to 98%. researchgate.net It functions as a mixed-type inhibitor, meaning it influences both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. researchgate.net The mechanism is believed to involve the formation of complexes with cuprous ions. researchgate.net
Furthermore, this compound has been investigated as a corrosion inhibitor for aluminum alloys in alkaline environments, which is particularly relevant for improving the performance of Al-air batteries. mdpi.comnih.govresearchgate.net The self-corrosion of the aluminum anode in alkaline electrolytes limits the longevity and capacity of these batteries. nih.govresearchgate.net The addition of this compound to a 4 M sodium hydroxide (B78521) (NaOH) electrolyte was shown to mitigate this issue. mdpi.comnih.gov
Detailed electrochemical tests provided the following research findings:
| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%IE) | Reference |
| Commercial Copper | 0.5 M Sulfuric Acid (H₂SO₄) | 1x10⁻⁴ M to 4x10⁻³ M | Up to 98% | researchgate.net |
| Aluminum Alloy | 4 M Sodium Hydroxide (NaOH) | 0.07 M | 54.0% | mdpi.comnih.gov |
In the study on aluminum alloys, polarization tests revealed a significant decrease in the corrosion current density (i_corr) as the concentration of this compound (ICA) increased, confirming its inhibitory effect. mdpi.com
| Inhibitor Concentration (M) | Corrosion Current (i_corr) (mA cm⁻²) | Inhibition Efficiency (%IE) |
| 0 (Blank) | 45.99 | - |
| 0.01 | 30.15 | 34.4% |
| 0.03 | 25.54 | 44.5% |
| 0.05 | 23.32 | 49.3% |
| 0.07 | 21.14 | 54.0% |
| Data sourced from a study on aluminum alloy in 4 M NaOH solution. mdpi.com |
The addition of 0.07 M of the inhibitor not only reduced corrosion but also significantly improved battery performance, increasing anode utilization from 40.2% to 79.9% and more than doubling the capacity and energy density. mdpi.comnih.govresearchgate.net
Explorations in Materials Science for Novel Functional Materials
The versatility of the this compound structure extends into the field of materials science, where it serves as a building block for creating advanced functional materials. a2bchem.com Its ability to participate in a variety of chemical reactions allows for its incorporation into polymers and other materials to impart specific, tailored properties. a2bchem.com
Derivatives of this compound, such as 6-Nitro-1H-indole-2-carboxylic acid, are utilized in the development of materials for optoelectronic devices, sensors, and specialty polymers. a2bchem.com The core indole structure, combined with functional groups, provides a platform for designing molecules with desired electronic or biological recognition properties. a2bchem.com
In the realm of coordination chemistry, this compound shows potential as a ligand for creating transition metal catalysts. atomfair.com The carboxyl functionality allows for effective coordination with metal ions, making it a valuable component in the design of more complex catalytic structures. atomfair.com
Its application in Al-air batteries also represents a contribution to materials science by enhancing the functionality of an energy storage system. mdpi.comnih.gov By modifying the electrolyte and protecting the aluminum anode material, it directly improves the performance and longevity of the battery, showcasing its role in developing more efficient energy technologies. nih.govresearchgate.net
Future Research Directions and Perspectives
Innovations in Synthesis Optimization and Green Chemistry Integration
The synthesis of indole-2-carboxylic acid and its derivatives is undergoing a paradigm shift towards more sustainable and efficient methodologies. Future research will increasingly focus on the integration of green chemistry principles to minimize environmental impact and enhance economic viability.
Innovations are anticipated in the development of novel catalytic systems. For instance, a practical and environmentally benign approach has been developed for the synthesis of this compound using a Pd-loaded Al-MCM-41 mesoporous catalyst for hydrogen reduction. tandfonline.com This method utilizes a reusable, immobilized catalyst, simplifying workup and leading to a product of excellent purity. tandfonline.com Traditional methods often rely on reagents like ferrous sulfate (B86663), which can generate significant waste. tandfonline.com
Microwave-assisted organic synthesis (MAOS) in conjunction with ionic liquids represents another promising frontier. researchgate.netscielo.br An improved procedure for synthesizing this compound esters involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate under controlled microwave irradiation in the presence of an ionic liquid like 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmim]OH). researchgate.netscielo.br This technique offers significant advantages, including drastically reduced reaction times, high yields, mild reaction conditions, and simplified workup procedures. researchgate.netscielo.br Further research is expected to explore a wider range of ionic liquids and catalyst systems, such as ligand-free copper-catalyzed Ullmann coupling, to broaden the scope and efficiency of these green synthetic routes. clockss.org
Future efforts will also likely concentrate on one-pot synthesis strategies and the use of readily available, less hazardous starting materials to further streamline the production of this important scaffold. clockss.org
Design and Discovery of Novel Derivatives with Enhanced Mechanistic Specificity
The this compound scaffold has proven to be a fertile ground for the discovery of new therapeutic agents. Future research will be heavily directed towards the rational design and synthesis of novel derivatives with high potency and enhanced specificity for a variety of biological targets.
A significant area of focus has been the development of HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comrsc.orgnih.govnih.gov Through virtual screening and subsequent structural optimization, this compound was identified as a potent INSTI scaffold. mdpi.comnih.gov Research has shown that the indole (B1671886) core and the C2 carboxyl group are crucial for chelating with two Mg²⁺ ions in the active site of the integrase. mdpi.comrsc.orgnih.gov Further modifications, such as introducing a long branch at the C3 position or a halogenated benzene (B151609) ring at the C6 position, have been shown to significantly enhance inhibitory activity by improving interactions with hydrophobic pockets and viral DNA, respectively. mdpi.comnih.govnih.gov One derivative, compound 20a , demonstrated a remarkable IC₅₀ value of 0.13 μM against integrase. mdpi.comnih.gov
Another promising avenue is the development of antagonists for cysteinyl-leukotriene (CysLT) receptors. A novel class of CysLT1 selective antagonists based on the this compound moiety has been discovered. acs.orgnih.gov The derivative 17k , 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid, was identified as a highly potent and selective CysLT₁ antagonist with an IC₅₀ of 0.0059 μM. acs.orgnih.gov
Furthermore, this compound derivatives are being explored as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase) for potential application in type 2 diabetes. doi.org A series of 3-(2-carboxyethyl)-7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized, with compound 14c emerging as the most potent, exhibiting an IC₅₀ value of 0.10 μM. doi.org Dual inhibitors targeting both indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), key enzymes in tryptophan metabolism and potential cancer immunotherapy targets, have also been developed from this scaffold. sci-hub.senih.govsci-hub.se
The table below summarizes the biological activities of selected this compound derivatives.
| Compound | Target | Activity (IC₅₀) | Reference |
| Derivative 20a | HIV-1 Integrase | 0.13 μM | mdpi.comnih.gov |
| Derivative 17a | HIV-1 Integrase | 3.11 μM | rsc.orgnih.gov |
| Derivative 17k | CysLT₁ Receptor | 0.0059 μM | acs.orgnih.gov |
| Compound 14c | Fructose-1,6-bisphosphatase | 0.10 μM | doi.org |
| Compound 9o-1 | IDO1 / TDO | 1.17 μM / 1.55 μM | nih.govsci-hub.se |
Deeper Elucidation of Molecular Interaction Mechanisms in Biological Systems
A fundamental understanding of how this compound and its derivatives interact with biological macromolecules at the molecular level is crucial for rational drug design. Future research will focus on a more profound elucidation of these interaction mechanisms.
Molecular docking and simulation studies have become indispensable tools in this endeavor. For instance, binding mode analysis of HIV-1 integrase inhibitors revealed that the indole nucleus and the C2 carboxyl group chelate with two Mg²⁺ ions within the enzyme's active site. mdpi.comrsc.orgnih.gov Furthermore, π-stacking interactions between the indole ring system (or its substituents) and viral DNA components, such as dC20, contribute significantly to the binding affinity. rsc.orgnih.gov The introduction of a long branch at the C3 position has been shown to enhance interactions with a hydrophobic cavity near the active site, involving amino acid residues like Tyr143 and Asn117. mdpi.comnih.gov
In the context of IDO1/TDO dual inhibitors, molecular docking simulations predict that the carboxyl group engages in electrostatic interactions with key amino acids within the binding pocket. sci-hub.sesci-hub.se The nature and position of substituents on the indole scaffold are critical for determining inhibitory potency, with modifications at the 7-position being very sensitive. sci-hub.se
Future studies will leverage more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to provide a dynamic picture of the binding process and to more accurately predict binding affinities. ajol.infoajol.info These computational predictions, when coupled with experimental data from techniques like X-ray crystallography and cryo-electron microscopy, will provide a comprehensive, high-resolution understanding of the structure-activity relationships that govern the biological effects of these compounds.
Advancements in Integrated Computational and Experimental Methodologies
The synergy between computational and experimental approaches has been instrumental in advancing research on this compound, and this integration is expected to become even more sophisticated.
The discovery of novel derivatives often begins with computational methods like virtual screening of compound libraries to identify initial hits. mdpi.comnih.gov These hits are then synthesized and subjected to experimental validation. The experimental results, in turn, feed back into the computational models, allowing for refinement of the structure-activity relationship (SAR) hypotheses and guiding the next round of structural optimization. mdpi.comsci-hub.se
Density Functional Theory (DFT) calculations are increasingly used to predict and analyze the structural, electronic, and vibrational properties of this compound and its derivatives. ajol.infoajol.inforesearchgate.net These calculations can be performed for the molecule in different environments, such as in the gas phase or in polar solvents, providing insights that correlate well with experimental spectroscopic data (IR and UV-Vis). ajol.infoajol.info For example, DFT has been used to study the molecular structure of 5-methoxy-1H-indole-2-carboxylic acid, with calculations for dimeric and trimeric structures showing good agreement with experimental X-ray diffraction and spectroscopic data. mdpi.com
Future advancements will likely involve the use of machine learning and artificial intelligence to build more predictive SAR models from larger datasets. These integrated methodologies will accelerate the cycle of design, synthesis, and testing, leading to a more rapid discovery of this compound derivatives with desired properties.
Development of High-Resolution Analytical Techniques for Complex Systems
As the complexity of the systems in which this compound and its derivatives are studied increases, so does the need for high-resolution analytical techniques capable of accurate separation, quantification, and characterization.
High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of these compounds. A stability-indicating reverse-phase HPLC method has been developed for the quantitative determination of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid and its three isomers, which are key starting materials for certain pharmaceuticals. longdom.org Due to the non-chromophoric nature of these compounds, a refractive index detector (RID) was successfully employed. longdom.org The method was validated according to ICH guidelines, demonstrating good linearity, accuracy, and precision, with detection limits around 0.006 mg/mL. longdom.org
Spectroscopic methods are also vital. The combination of infrared (IR) spectroscopy with DFT calculations has proven effective in distinguishing between different polymorphic forms of 5-methoxy-1H-indole-2-carboxylic acid by identifying characteristic differences in their hydrogen bonding patterns. mdpi.com Time-resolved fluorescence spectroscopy, combined with ab initio calculations, has been used to study the photophysics and excited-state dynamics of this compound in aqueous environments. researchgate.net
Future research will focus on developing even more sensitive and selective analytical methods. This may include the coupling of HPLC with mass spectrometry (LC-MS) for enhanced identification and quantification in complex biological matrices, as well as the application of advanced spectroscopic techniques like two-dimensional NMR to elucidate complex structures and interactions.
Investigation of Supramolecular Architectures for Advanced Material Applications
Beyond its pharmacological applications, this compound is a valuable building block for the construction of ordered supramolecular architectures, with potential applications in materials science and nanotechnology.
The self-assembly of this compound on surfaces has been investigated using scanning tunneling microscopy (STM) and DFT calculations. aip.org At the trichlorobenzene/highly oriented pyrolytic graphite (B72142) (HOPG) interface and on a Au(111) surface in ultrahigh vacuum, the molecule forms lamellar structures. aip.org These structures are primarily stabilized by the formation of cyclic O-H···O hydrogen-bonded dimers between the carboxylic acid groups. aip.org The low symmetry of the molecule and the presence of both hydrogen bond donors (O-H, N-H) and acceptors (C=O) allow for a variety of intermolecular interactions. aip.org
Interestingly, the solvent can play a critical role in the resulting supramolecular structure. When heptanoic acid is used as the solvent at the HOPG interface, it co-adsorbs with this compound, forming a bicomponent commensurate unit cell. aip.org The study of multicomponent cocrystals, for example with bipyridines, further highlights the role of competing and cooperative non-covalent interactions (such as hydrogen and halogen bonds) in dictating the final supramolecular architecture. researchgate.net
Future research in this area will explore the self-assembly of a wider range of this compound derivatives with tailored functional groups to control the geometry and properties of the resulting nanostructures. This could lead to the development of novel functional materials for applications in areas such as organic electronics, sensing, and catalysis. The ability to engineer bioinspired polyindole-based materials by controlling the oxidative coupling of dihydroxythis compound monomers also presents an exciting avenue for creating innovative materials. unina.it
Q & A
Q. What are the most reliable synthetic routes for producing indole-2-carboxylic acid, and how do researchers optimize yield and purity?
this compound is synthesized via pathways such as intramolecular cyclization or catalytic hydrogenation. For example, Raney nickel-catalyzed hydrogenation of pre-functionalized intermediates (e.g., nitro derivatives) offers high efficiency but requires careful optimization of reaction conditions (e.g., temperature, solvent, catalyst loading) to mitigate side reactions . Multi-step routes often face challenges in intermediate purification; researchers employ techniques like column chromatography or recrystallization to improve purity .
Q. How do researchers characterize the structural integrity of this compound derivatives?
Common methods include nuclear magnetic resonance (NMR) for verifying substituent positions, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Melting point analysis (205–209°C for the parent compound) is also critical for validating crystallinity .
Q. What analytical challenges arise during solubility testing of this compound in biological assays?
Poor aqueous solubility often limits bioavailability. Researchers address this by derivatization (e.g., esterification) or using co-solvents like dimethyl sulfoxide (DMSO). Solubility is quantified via UV-Vis spectroscopy or HPLC under physiologically relevant conditions .
Q. How are computational methods applied to predict the reactivity of this compound in organic synthesis?
Density functional theory (DFT) calculations model electron distribution at the indole ring’s C2 position, predicting sites for electrophilic substitution. These insights guide experimental design for regioselective reactions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Material safety data sheets (MSDS) recommend using personal protective equipment (PPE), fume hoods, and inert atmospheres during synthesis. Toxicity is assessed via in vitro assays (e.g., cytotoxicity screens) before in vivo studies .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported synthetic yields for this compound derivatives?
Discrepancies often stem from variations in starting material purity or catalytic systems. Systematic replication studies with controlled parameters (e.g., catalyst type, solvent polarity) are conducted, followed by statistical analysis (e.g., ANOVA) to identify critical variables .
Q. What strategies are employed to enhance the selectivity of this compound derivatives as dual IDO1/TDO inhibitors for cancer immunotherapy?
Structure-activity relationship (SAR) studies focus on modifying substituents at the indole C3 and C5 positions. For example, introducing electron-withdrawing groups (e.g., -NO₂) improves binding affinity to both IDO1 and TDO enzymes. In vitro screening using kynurenine assay models validates selectivity .
Q. How do researchers evaluate the metabolic stability of this compound-based drug candidates?
Microsomal stability assays (e.g., liver microsomes) quantify metabolic degradation rates. High-resolution mass spectrometry (HR-MS) identifies metabolites, while molecular docking predicts interactions with cytochrome P450 enzymes .
Q. What experimental models are used to study the neuroprotective mechanisms of this compound in traumatic brain injury (TBI)?
Rodent TBI models assess cognitive recovery post-administration. Behavioral tests (e.g., Morris water maze) are paired with neurochemical analyses (e.g., glutamate level measurement) to correlate efficacy with mechanistic pathways .
Q. How are machine learning algorithms integrated into the design of this compound derivatives with improved pharmacokinetic profiles?
Quantitative structure-property relationship (QSPR) models train on datasets of solubility, logP, and bioavailability. These algorithms predict optimal substituents, reducing trial-and-error synthesis. Validation via in vitro ADME (absorption, distribution, metabolism, excretion) testing ensures reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
